15-Hydroxy Lubiprostone-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34F2O5 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1/i1D3,2D2,3D2 |
InChI Key |
PNVYHTHOCKTJCO-ZRQCAKFGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 15-Hydroxy Lubiprostone-d7: Application in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 15-Hydroxy Lubiprostone-d7, its critical role as an internal standard in pharmacokinetic research, and detailed methodologies for its application in the quantitative analysis of Lubiprostone's primary metabolite.
Introduction
Lubiprostone is a locally acting chloride channel activator used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1] Following oral administration, Lubiprostone has very low systemic bioavailability, with plasma concentrations often below the limit of quantification (<10 pg/mL).[2][3] The drug is rapidly and extensively metabolized in the stomach and jejunum, primarily by carbonyl reductase, to its major and only measurable active metabolite, 15-Hydroxy Lubiprostone (also known as M3).[1][4][5]
Consequently, regulatory bodies like the FDA recommend that pharmacokinetic (PK) and bioequivalence (BE) studies for Lubiprostone products be conducted by quantifying the 15-Hydroxy Lubiprostone metabolite in plasma.[5] Given the extremely low concentrations (in the pg/mL range) of this metabolite, a highly sensitive and robust analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required.[5][6]
This compound is the deuterium-labeled analogue of this primary metabolite.[7] Its near-identical chemical structure and physicochemical properties ensure it behaves similarly to the unlabeled analyte during sample extraction and chromatographic separation. However, its increased mass (due to the seven deuterium atoms) allows it to be distinguished by the mass spectrometer. This makes this compound an ideal internal standard (IS) for ensuring the accuracy and precision of the quantification of 15-Hydroxy Lubiprostone in biological matrices.[7]
Chemical and Physical Properties
The fundamental properties of 15-Hydroxy Lubiprostone and its deuterated analogue are crucial for method development.
| Property | 15-Hydroxy Lubiprostone | This compound |
| IUPAC Name | 7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | 7-((1R, 2R, 3R)-2-(4,4-difluoro-3-hydroxyoctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid |
| Molecular Formula | C₂₀H₃₄F₂O₅ | C₂₀H₂₇D₇F₂O₅ |
| Molecular Weight | 392.48 g/mol | ~399.52 g/mol |
| Primary Use | Target analyte for Lubiprostone pharmacokinetic studies.[5] | Stable isotope-labeled internal standard for bioanalytical quantification.[7] |
Metabolic Pathway of Lubiprostone
The metabolic conversion of Lubiprostone is a critical first step in the biological system, leading to the formation of the analyte of interest for pharmacokinetic analysis.
Caption: Metabolic conversion of Lubiprostone to its active metabolite.
Role in Research: Bioanalytical Workflow
This compound is integral to the bioanalytical workflow for quantifying its unlabeled counterpart in plasma samples. The process ensures that variations during sample preparation and analysis are accounted for, leading to reliable data.
Caption: Experimental workflow for metabolite quantification.
Experimental Protocol: LC-MS/MS Method
The following protocol is based on a validated method for the quantification of 15-Hydroxy Lubiprostone in human plasma, for which this compound serves as an ideal internal standard.[6]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol/water).
-
Vortex the sample for 30 seconds.
-
Add 500 µL of extraction solvent (methyl tert-butyl ether/ethyl acetate, 80:20 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
| Parameter | Specification |
| LC System | Shimadzu LC-30AD |
| Analytical Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Gradient Program | 0-1.0 min (35% B), 1.0-3.0 min (35-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-35% B), 4.1-5.0 min (35% B) |
Mass Spectrometry Conditions
| Parameter | Specification |
| MS System | AB Sciex Triple Quad™ 6500 |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | -4500 V |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transition Parameters
The following table details the optimized mass-to-charge ratio (m/z) transitions and compound-specific parameters for the analyte and a suitable deuterated internal standard.
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| 15-Hydroxy Lubiprostone | 391.2 | 315.2 | -110 V | -22 V |
| This compound | 398.2 | 322.2 | Value to be optimized | Value to be optimized |
(Note: Parameters for the -d7 standard are predicted based on chemical structure and must be empirically optimized but will be distinct from the analyte).
Quantitative Data and Method Validation
The performance of a bioanalytical method using a deuterated internal standard like this compound is validated through rigorous testing. The following tables summarize typical validation results as per regulatory guidelines.[6][8][9]
Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 2.50 - 220 pg/mL |
| Regression Model | Weighted (1/x²) linear regression |
| Mean Equation | y = 0.0123x + 0.000456 |
| Correlation (r²) | > 0.99 |
Accuracy and Precision
| QC Level | Conc. (pg/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (RE%) | Inter-day Precision (CV%) | Inter-day Accuracy (RE%) |
| LLOQ | 2.50 | 8.7% | 5.6% | 10.5% | 3.4% |
| Low | 7.00 | 6.5% | 2.1% | 8.1% | -1.3% |
| Medium | 60.0 | 4.3% | -3.4% | 5.6% | -2.8% |
| High | 170 | 3.9% | -1.8% | 4.8% | -0.5% |
| (CV: Coefficient of Variation; RE: Relative Error; LLOQ: Lower Limit of Quantification) |
Recovery and Matrix Effect
| QC Level | Conc. (pg/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 7.00 | 91.5 | 98.7 |
| Medium | 60.0 | 93.2 | 102.4 |
| High | 170 | 95.6 | 101.8 |
Conclusion
This compound is an indispensable tool for drug development professionals and researchers involved in the clinical pharmacology of Lubiprostone. Its use as a stable isotope-labeled internal standard is fundamental to developing highly sensitive, precise, and accurate LC-MS/MS methods for quantifying the key 15-Hydroxy Lubiprostone metabolite. The detailed protocols and validation data presented herein provide a robust framework for the successful application of this critical reagent in pharmacokinetic and bioequivalence studies, ultimately ensuring the reliable assessment of Lubiprostone's behavior in the human body.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. lambda-cro.com [lambda-cro.com]
- 6. tandfonline.com [tandfonline.com]
- 7. veeprho.com [veeprho.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to 15-Hydroxy Lubiprostone-d7: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 15-Hydroxy Lubiprostone-d7. This deuterated metabolite of Lubiprostone is a critical tool in pharmacokinetic and bioequivalence studies.
Introduction
Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation.[1] It is a prostaglandin E1 derivative that is rapidly metabolized in the stomach and jejunum.[2] Due to its low systemic bioavailability, pharmacokinetic assessments of Lubiprostone rely on the quantification of its major and active metabolite, 15-Hydroxy Lubiprostone (also known as M3).[3] this compound serves as a stable isotope-labeled internal standard for the accurate quantification of 15-Hydroxy Lubiprostone in biological matrices.[4]
Chemical Structure and Physicochemical Properties
The chemical structures of Lubiprostone and this compound are presented below. The conversion of Lubiprostone to 15-Hydroxy Lubiprostone involves the reduction of the keto group at the C-15 position to a hydroxyl group. The "-d7" designation in this compound indicates the presence of seven deuterium atoms on the terminal end of the octyl side chain, which provides a distinct mass difference for mass spectrometric analysis without significantly altering the chemical properties.
Table 1: Chemical and Physical Properties of Lubiprostone and its Deuterated Metabolite
| Property | Lubiprostone | 15-Hydroxy Lubiprostone | This compound |
| IUPAC Name | 7-[(1R,3R,6R,7R)-3-(1,1-difluoropentyl)-3-hydroxy-8-oxo-2-oxabicyclo[4.3.0]nonan-7-yl]heptanoic acid | 7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid[5] | 7-((1R, 2R, 3R)-2-(4, 4-difluoro-3-hydroxyoctyl-6, 6, 7, 7, 8, 8, 8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid[4] |
| Molecular Formula | C₂₀H₃₂F₂O₅ | C₂₀H₃₄F₂O₅ | C₂₀H₂₇D₇F₂O₅ |
| Molecular Weight | 390.46 g/mol | 392.48 g/mol [6] | 399.52 g/mol [7] |
| CAS Number | 136790-76-6 | 475992-30-4[6] | 1217511-55-1[7] |
| Appearance | White to off-white crystalline powder[8] | Not specified | Not specified |
| Solubility | Slightly soluble in water; soluble in ethanol[8] | Not specified | Not specified |
| LogP (Partition Coefficient) | ~2.1[8] | 3.8 (Computed)[5] | Not specified |
| pKa | Not specified | Not specified | Not specified |
Note: Experimentally determined physicochemical properties for 15-Hydroxy Lubiprostone and its deuterated form are not widely available in public literature. The LogP value for 15-Hydroxy Lubiprostone is a computed value.
Biological Properties and Metabolism
Mechanism of Action
Lubiprostone and its active metabolite, 15-Hydroxy Lubiprostone, exert their pharmacological effect by activating ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells.[2] This activation leads to an efflux of chloride ions into the intestinal lumen, followed by the passive diffusion of sodium and water, which in turn softens the stool, increases intestinal transit, and promotes spontaneous bowel movements.[2]
Metabolism of Lubiprostone
Lubiprostone undergoes rapid and extensive metabolism, primarily through the reduction of the 15-keto group to form 15-Hydroxy Lubiprostone (M3).[2] This biotransformation is not mediated by the cytochrome P450 system but by ubiquitously expressed carbonyl reductases.[2]
References
- 1. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 475992-30-4(non-labelled) | Simson Pharma Limited [simsonpharma.com]
- 4. veeprho.com [veeprho.com]
- 5. 15-Hydroxy Lubiprostone | C20H34F2O5 | CID 9800692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemignition.com [chemignition.com]
Technical Guide: Synthesis and Characterization of 15-Hydroxy Lubiprostone-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 15-Hydroxy Lubiprostone-d7, a crucial internal standard for the accurate quantification of the active metabolite of Lubiprostone. Due to the proprietary nature of specific synthetic protocols, this guide presents a plausible and scientifically sound approach to its preparation and analysis, based on established chemical principles and available data.
Introduction
Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation (IBS-C).[1] Following oral administration, Lubiprostone is rapidly metabolized to its major and only detectable active metabolite, 15-Hydroxy Lubiprostone.[2][3] Due to the low systemic bioavailability of the parent drug, pharmacokinetic and bioequivalence studies rely on the accurate measurement of this metabolite.[4]
This compound is a deuterium-labeled analog of the M3 metabolite and serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[5] The incorporation of seven deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous metabolite without significantly altering its chemical properties. This ensures accurate and reliable quantification in complex biological matrices.[5]
Synthesis of this compound
A specific, publicly available, step-by-step synthesis protocol for this compound is not available, likely due to its proprietary nature. However, a plausible synthetic route can be devised based on the known synthesis of Lubiprostone and general methods for deuterium incorporation. The synthesis would logically start from a deuterated precursor or involve a deuterium exchange reaction on a suitable intermediate.
A potential synthetic approach involves the reduction of a deuterated analog of Lubiprostone. This strategy leverages the known metabolic pathway where the 15-keto group of Lubiprostone is reduced to a hydroxyl group.
Plausible Synthetic Pathway
The synthesis could be conceptualized in two main stages:
-
Synthesis of a deuterated Lubiprostone analog (Lubiprostone-d7).
-
Stereoselective reduction of the 15-keto group to yield this compound.
Various patents describe the synthesis of Lubiprostone, often starting from Corey's lactone or similar prostaglandin precursors.[6][7] A deuterated side chain could be introduced using a deuterated Grignard or organocuprate reagent.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example of how the second stage of the synthesis might be performed.
Step 1: Stereoselective Reduction of Lubiprostone-d7
-
Dissolution: Dissolve Lubiprostone-d7 (1 equivalent) in an anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, to enhance stereoselectivity.
-
Reducing Agent Addition: Slowly add a solution of a stereoselective reducing agent, such as sodium borohydride or a chiral borane reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), to the reaction mixture. The choice of reducing agent is critical to obtain the desired (15S)-hydroxy configuration, which is the natural metabolite.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride or acetic acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography on silica gel.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Spectroscopic Analysis
3.1.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic distribution. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule.
-
Expected Molecular Ion: [M-H]⁻ at m/z 398.56 (calculated for C₂₀H₂₆D₇F₂O₅)
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the seven deuterated positions would be absent. ²H NMR would show signals at the positions of deuterium incorporation.
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (-COOH), and carbon-fluorine (C-F) bonds.
Purity Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a small amount of formic acid) would be used. The purity is typically determined by the peak area percentage at a specific wavelength (e.g., 210 nm).
3.2.2. Isotopic Purity
The isotopic purity is determined by mass spectrometry, assessing the percentage of the desired d7 species relative to other isotopic variants (d0 to d6).
Quantitative Data Summary
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₇D₇F₂O₅ |
| Molecular Weight | 399.52 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | 7-((1R, 2R, 3R)-2-(4, 4-difluoro-3-hydroxyoctyl-6, 6, 7, 7, 8, 8, 8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid[5] |
Table 2: Illustrative Spectroscopic and Purity Data
| Analysis Method | Specification |
| Mass Spectrometry | |
| HRMS (ESI-) | [M-H]⁻ peak at m/z 398.56 ± 5 ppm |
| Isotopic Purity | ≥ 98% d7 |
| NMR Spectroscopy | |
| ¹H NMR | Consistent with the structure, absence of signals at deuterated positions |
| ¹³C NMR | Consistent with the structure |
| Purity | |
| HPLC | ≥ 98% |
Experimental Workflows and Signaling Pathways
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Bioanalytical Workflow for Pharmacokinetic Studies
This diagram shows the workflow for using this compound as an internal standard in a typical pharmacokinetic study.
Caption: Bioanalytical workflow using this compound as an internal standard.
Signaling Pathway of Parent Drug: Lubiprostone
15-Hydroxy Lubiprostone is the active metabolite of Lubiprostone. The mechanism of action of Lubiprostone involves the activation of ClC-2 chloride channels in the apical membrane of intestinal epithelial cells.
Caption: Mechanism of action of the parent drug, Lubiprostone.
Conclusion
This compound is an indispensable tool for the clinical development and bioequivalence assessment of Lubiprostone. While detailed synthetic procedures are often proprietary, this guide outlines a scientifically grounded approach to its synthesis and characterization. The provided workflows and diagrams illustrate its critical role as an internal standard and the biological context of its parent compound. Researchers and drug development professionals can use this guide as a foundational resource for understanding and utilizing this important deuterated metabolite.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Lubiprostone and its Metabolite 15-Hydroxy Lubiprostone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubiprostone is a locally acting bicyclic fatty acid derived from prostaglandin E1, approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation. Its therapeutic effect is primarily mediated by the activation of chloride channels in the apical membrane of gastrointestinal epithelial cells, leading to increased intestinal fluid secretion and enhanced motility. This technical guide provides a comprehensive overview of the molecular mechanisms of lubiprostone and its principal active metabolite, 15-hydroxy lubiprostone (M3). It delves into the direct and indirect pathways of ion channel activation, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental methodologies used to elucidate these mechanisms.
Introduction
Lubiprostone addresses constipation by targeting intestinal fluid secretion, a distinct mechanism from traditional laxatives. It acts locally in the gastrointestinal tract with minimal systemic absorption, which contributes to its favorable safety profile.[1] The parent drug is rapidly metabolized to 15-hydroxy lubiprostone (M3), which is the primary pharmacologically active and systemically available form.[2] Understanding the intricate molecular interactions of both the parent compound and its metabolite is crucial for ongoing research and the development of novel therapies for gastrointestinal disorders.
Mechanism of Action: A Dual Pathway
The mechanism of action of lubiprostone is multifaceted, involving both direct and indirect activation of ion channels on the apical membrane of intestinal epithelial cells. While initially characterized as a specific activator of the type 2 chloride channel (ClC-2), subsequent research has revealed a more complex signaling network involving the cystic fibrosis transmembrane conductance regulator (CFTR) and prostanoid receptors.
Chloride Channel Activation
2.1.1. The Role of ClC-2 and CFTR
Lubiprostone's primary effect is the stimulation of chloride-rich fluid secretion into the intestinal lumen.[1] This is achieved through the opening of apical chloride channels. While ClC-2 was first identified as the principal target, there is compelling evidence that CFTR also plays a significant, if not dominant, role in lubiprostone-induced secretion.[3] Some studies suggest that lubiprostone's effect is largely dependent on CFTR activation, with ClC-2 playing a minor role.[4]
2.1.2. Prostanoid Receptor (EP) Signaling
A significant body of evidence indicates that lubiprostone's action on chloride channels is mediated by its interaction with E-type prostanoid (EP) receptors, specifically EP1 and EP4.[5][6]
-
EP4 Receptor Pathway: The EP4 receptor is coupled to a stimulatory G-protein (Gs), which, upon activation by lubiprostone, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates and opens the CFTR chloride channel.[3]
-
EP1 Receptor Pathway: The EP1 receptor is coupled to a Gq-protein.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is thought to contribute to the overall secretory effect and may also be involved in modulating intestinal smooth muscle contractility.[6][7]
The Role of 15-Hydroxy Lubiprostone (M3)
Lubiprostone is rapidly metabolized in the stomach and jejunum by carbonyl reductase to its active metabolite, 15-hydroxy lubiprostone (M3).[2] While the parent drug has very low systemic bioavailability, M3 is detectable in plasma and is considered to be responsible for the systemic effects, although its local action in the gut is also significant.[2] Studies in rats have indicated that the potency of M3 is comparable to that of the parent lubiprostone.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the activity and pharmacokinetics of lubiprostone and its M3 metabolite.
Table 1: Potency of Lubiprostone in In Vitro and Ex Vivo Models
| Parameter | Value | Model System | Reference |
| EC50 (ClC-2) | ~17 nM | Whole-cell patch clamp (HEK-293 cells) | |
| EC50 (Isc) | 42.5 nM (mucosal) | Ussing chamber (guinea pig ileum) | |
| EC50 (Isc) | 227.2 nM (serosal) | Ussing chamber (guinea pig ileum) | |
| pEC50 (Contraction) | 7.0 (rat), 6.4 (human) | Isolated stomach longitudinal muscle (EP1-mediated) | [8] |
| pIC50 (Inhibition of Contraction) | 8.9 (rat), 8.7 (human) | Isolated colon circular muscle (EP4-mediated) | [8] |
Isc: Short-circuit current, a measure of ion transport.
Table 2: Pharmacokinetic Parameters of 15-Hydroxy Lubiprostone (M3) in Healthy Adults (Single 24 mcg Lubiprostone Dose)
| Parameter | Value | Condition | Reference |
| Cmax | 41.5 pg/mL | Fasting | [2] |
| Tmax | ~1.10 hours | Fasting | [2] |
| AUC0-t | 57.1 pg·hr/mL | Fasting | [2] |
| t1/2 | 0.9 - 1.4 hours | Fasting | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the concentration-time curve; t1/2: Half-life.
Experimental Protocols
The mechanisms of lubiprostone have been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Ussing Chamber Electrophysiology for Ion Transport
This technique measures the net ion transport across an epithelial tissue mounted as a flat sheet between two chambers.
-
Tissue Preparation: Segments of intestinal (e.g., ileum, colon) or colonic epithelial cell monolayers (e.g., T84 cells) are used. For animal tissues, the muscle layers are often stripped away to isolate the mucosa.
-
Apparatus: The tissue is mounted in an Ussing chamber, which separates the mucosal and serosal sides. Each side is bathed in a physiological buffer (e.g., Krebs-Ringer bicarbonate solution) and gassed with 95% O2/5% CO2 at 37°C.
-
Electrical Measurements: The transepithelial voltage is clamped to 0 mV using an external circuit, and the resulting short-circuit current (Isc) is measured. An increase in Isc reflects a net secretion of anions (primarily Cl-).
-
Experimental Procedure: After a baseline equilibration period, lubiprostone is added to the mucosal or serosal bathing solution in a cumulative concentration-dependent manner. Inhibitors of specific channels or transporters (e.g., CFTRinh-172 for CFTR, bumetanide for the Na-K-2Cl cotransporter) can be added to dissect the specific pathways involved.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion flow through single channels in the cell membrane.
-
Cell Culture: Human embryonic kidney (HEK-293) cells are commonly used due to their low endogenous channel expression. These cells are transiently or stably transfected with the cDNA for the channel of interest (e.g., human ClC-2).
-
Electrode and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing CsCl, NaCl, EGTA, HEPES) and brought into contact with a single cell. The extracellular bath solution contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES).
-
Recording: A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Voltage Protocol: The membrane potential is held at a specific voltage and then stepped to a series of test potentials to elicit channel opening and measure the resulting currents. Lubiprostone is applied to the bath solution to determine its effect on channel activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.
Caption: Signaling pathways of lubiprostone in intestinal epithelial cells.
Caption: Experimental workflow for Ussing chamber analysis.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Conclusion
The mechanism of action of lubiprostone and its active metabolite, 15-hydroxy lubiprostone, is complex, involving the activation of apical chloride channels in the intestinal epithelium. While the direct activation of ClC-2 remains a component of its proposed mechanism, substantial evidence points to a significant role for the EP receptor-mediated activation of CFTR. The interplay between these pathways results in robust chloride and water secretion, which underlies the therapeutic efficacy of lubiprostone in treating various forms of constipation. Further research to quantify the specific contribution of each pathway and the precise role of the M3 metabolite will continue to refine our understanding and may open new avenues for therapeutic intervention in gastrointestinal motility disorders.
References
- 1. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Activation of intestinal Cl- secretion by lubiprostone requires the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lubiprostone Improves Distal Segment-Specific Colonic Contractions through TRPC4 Activation Stimulated by EP3 Prostanoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lubiprostone targets prostanoid signaling and promotes ion transporter trafficking, mucus exocytosis and contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lubiprostone Increases Small Intestinal Smooth Muscle Contractions Through a Prostaglandin E Receptor 1 (EP1)-mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of prostaglandin EP receptors by lubiprostone in rat and human stomach and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 15-Hydroxy Lubiprostone-d7: Commercial Availability and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 15-Hydroxy Lubiprostone-d7, a critical internal standard for the quantification of the active metabolite of Lubiprostone. The guide details its commercial availability, summarizes key technical data, and presents a comprehensive experimental protocol for its use in bioanalytical assays.
Introduction
Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1] Due to its low systemic bioavailability, pharmacokinetic studies often rely on the quantification of its principal and active metabolite, 15-Hydroxy Lubiprostone.[2] this compound is the deuterium-labeled analogue of this metabolite and serves as an essential internal standard in sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification in biological matrices.[3][4]
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and development. While product specifications can vary, the compound is typically supplied as a solid with information on its chemical identity and storage conditions. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain detailed quantitative data, including purity, isotopic enrichment, and stability.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website | Catalog Number (Example) | Notes |
| Simson Pharma | simsonpharma.com | Not specified | Offers the compound and states that a Certificate of Analysis is provided with the product.[5] |
| Veeprho | veeprho.com | Not specified | Describes the product as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[3] |
| Clearsynth | clearsynth.com | CS-O-11167 | Lists the molecular formula and weight and indicates the product is for research and development.[6] |
| MedChemExpress | medchemexpress.com | HY-164998-d7 | Provides basic information and identifies it as the deuterium-labeled form of 15-Hydroxy Lubiprostone.[7] |
Technical Data
The following table summarizes the key chemical and physical properties of this compound based on information from various suppliers.
Table 2: Technical Specifications of this compound
| Parameter | Value | Reference |
| IUPAC Name | 7-((1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid | [3] |
| Synonyms | (11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid-d7 | [3] |
| Molecular Formula | C₂₀H₂₇D₇F₂O₅ | [6] |
| Molecular Weight | ~399.52 g/mol | [6] |
| CAS Number (Unlabeled) | 475992-30-4 | [5][6] |
| Typical Purity | >98% (Request from supplier) | - |
| Isotopic Enrichment | >99% atom % D (Request from supplier) | - |
| Storage Conditions | -20°C is commonly recommended. Refer to the supplier's data sheet for specific instructions. | [8] |
| Appearance | Solid (Appearance may vary) | - |
Experimental Protocol: Quantification of 15-Hydroxy Lubiprostone in Human Plasma by LC-MS/MS
The following protocol is adapted from the validated method described by Li et al. in Xenobiotica (2022).[2] This method demonstrates the use of this compound as an internal standard for the accurate determination of 15-Hydroxy Lubiprostone in human plasma.
Materials and Reagents
-
Analytes: 15-Hydroxy Lubiprostone, this compound (Internal Standard)
-
Solvents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade)
-
Reagents: Methyl tert-butyl ether (MTBE), n-hexane, Ultrapure water
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid Chromatography: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 50 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (methyl tert-butyl ether/n-hexane, 50/50, v/v).
-
Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (acetonitrile/water, 50/50, v/v).
-
Inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Table 3: Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient is used to separate the analyte from matrix components. A typical gradient might start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, and then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | 15-Hydroxy Lubiprostone: m/z 391.2 → 295.1 This compound: m/z 398.2 → 302.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Diagrams
Caption: Experimental workflow for the quantification of 15-Hydroxy Lubiprostone.
Caption: Conceptual pathway from drug administration to bioanalysis.
References
- 1. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | CAS No- 475992-30-4(non-labelled) | Simson Pharma Limited [simsonpharma.com]
- 6. clearsynth.com [clearsynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Isotopic Labeling and Stability of 15-Hydroxy Lubiprostone-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling and stability of 15-Hydroxy Lubiprostone-d7, a critical internal standard for the bioanalysis of Lubiprostone. Lubiprostone, a locally acting chloride channel activator, is used in the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Due to its rapid and extensive metabolism, the primary and most abundant metabolite, 15-Hydroxy Lubiprostone, is the recommended analyte for pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and precise quantification in complex biological matrices.[2]
Isotopic Labeling of this compound
This compound is a deuterated analog of 15-Hydroxy Lubiprostone. The deuterium labeling is strategically placed to ensure the molecule is distinguishable by mass spectrometry from its endogenous counterpart without altering its chemical properties.
Chemical Structure and Labeling Position:
The IUPAC name for this compound is 7-((1R, 2R, 3R)-2-(4,4-difluoro-3-hydroxyoctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid.[2] This nomenclature indicates that seven deuterium atoms (d7) replace hydrogen atoms on the terminal end of the octyl side chain, specifically at positions 6, 7, and 8.
-
Molecular Formula: C₂₀H₂₇D₇F₂O₅
-
Molecular Weight: Approximately 399.52 g/mol [3]
This specific placement of the deuterium atoms provides a significant mass shift, facilitating clear differentiation from the unlabeled 15-Hydroxy Lubiprostone in mass spectrometric analysis.
Quantitative Data Summary
While specific proprietary data on the synthesis and stability of this compound is not publicly available, the following table summarizes the key molecular information for this stable isotope-labeled standard.
| Parameter | Value | Reference |
| IUPAC Name | 7-((1R, 2R, 3R)-2-(4,4-difluoro-3-hydroxyoctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid | [2] |
| Synonyms | (11α)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid-d7 | [2] |
| Molecular Formula | C₂₀H₂₇D₇F₂O₅ | [3] |
| Molecular Weight | 399.52 | [3] |
| Isotopic Purity | Not specified in public literature. Typically >98% for use as an internal standard. | |
| Chemical Purity | Not specified in public literature. Typically >95% for use as an internal standard. |
Experimental Protocols
Detailed experimental protocols for the synthesis and stability testing of this compound are proprietary. However, based on general guidelines for the development of stable isotope-labeled internal standards and drug stability testing, representative protocols are provided below.
Representative Synthesis of this compound
The synthesis of this compound would likely follow a similar pathway to the non-deuterated compound, incorporating a deuterated starting material for the octyl side chain. A plausible, though not confirmed, multi-step synthesis could involve:
-
Preparation of a Deuterated Precursor: Synthesis of a deuterated alkylating agent corresponding to the C6-C8 portion of the octyl chain, for example, a deuterated Grignard reagent or an organolithium reagent.
-
Side-Chain Introduction: Reaction of the deuterated precursor with a suitable protected cyclopentanone intermediate.
-
Reduction and Deprotection: Stereoselective reduction of the ketone at position 15 to a hydroxyl group, followed by the removal of protecting groups to yield this compound.
-
Purification: Purification of the final product using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity.
Representative Stability Testing Protocol
A comprehensive stability testing protocol for this compound would be designed to evaluate its integrity under various environmental conditions, following ICH and FDA guidelines.
Objective: To establish the re-test period and recommended storage conditions for this compound.
Materials:
-
This compound reference standard.
-
Calibrated stability chambers.
-
Validated analytical method (e.g., LC-MS/MS) for the quantification of this compound and its potential degradation products.
Methodology:
-
Batch Selection: At least one to three representative batches of this compound are placed on stability.
-
Storage Conditions:
-
Long-term: 2-8°C (refrigerated) and -20°C (frozen) for a minimum of 12 months.
-
Accelerated: 25°C/60% RH and 40°C/75% RH for a minimum of 6 months.
-
Photostability: The sample is exposed to light conditions as per ICH Q1B guidelines.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analytical Parameters:
-
Appearance (visual inspection).
-
Purity (by a stability-indicating LC-MS/MS method).
-
Content (assay).
-
Identification (retention time and mass spectrum).
-
-
Acceptance Criteria: A significant change is defined as a failure to meet the established acceptance criteria for purity, content, and physical appearance.
Signaling Pathways and Experimental Workflows
Lubiprostone Signaling Pathway
Lubiprostone, the parent drug of 15-Hydroxy Lubiprostone, exerts its pro-secretory effect through a well-defined signaling pathway. It is a locally acting agonist of the ClC-2 chloride channels located on the apical membrane of gastrointestinal epithelial cells.[4][5] Activation of these channels leads to an efflux of chloride ions into the intestinal lumen. This is followed by the paracellular movement of sodium ions to maintain electrical neutrality, and subsequently, the osmotic movement of water into the lumen. This increase in intestinal fluid softens the stool and facilitates its passage.[5] While the specific signaling of the 15-Hydroxy metabolite has not been extensively detailed, it is believed to retain the activity of the parent compound.
Figure 1: Simplified signaling pathway of Lubiprostone action.
Experimental Workflow for Bioanalysis
The quantification of 15-Hydroxy Lubiprostone in biological samples, such as plasma, typically involves a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound serves as the internal standard to correct for matrix effects and variations in sample processing.
Figure 2: General workflow for the bioanalysis of 15-Hydroxy Lubiprostone.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Lubiprostone. Its specific deuterium labeling provides a robust internal standard for LC-MS/MS-based quantification. While detailed proprietary information on its synthesis and stability is limited, this guide provides a comprehensive overview of its known properties and representative protocols based on established scientific and regulatory principles. Further research into the specific stability profile of this compound would be beneficial for its widespread application in drug development and clinical research.
References
- 1. Safety evaluation of lubiprostone in the treatment of constipation and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. clearsynth.com [clearsynth.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
The Unrivaled Advantage: A Technical Guide to Using Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of drug development, pharmacokinetic (PK) studies are fundamental to understanding a drug's behavior in a biological system. The accuracy of these studies hinges on the precise quantification of drug concentrations in complex matrices like plasma or urine. This technical guide delves into the core benefits of using deuterated stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. We will explore their role in mitigating matrix effects, enhancing analytical robustness, and present detailed experimental workflows, quantitative data comparisons, and logical diagrams to provide a comprehensive resource for the modern research professional.
The Imperative for an Ideal Internal Standard
The primary goal of a bioanalytical method is to provide an accurate and reproducible measurement of an analyte in a biological sample. However, the journey from sample collection to final concentration value is fraught with potential variability. Steps such as sample extraction, potential degradation, and the process of ionization in the mass spectrometer are all sources of potential error.[1][2][3]
An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for this variability. The ideal IS should be a close mimic of the analyte, experiencing the same variations during sample processing and analysis. While structural analogs were once common, they can exhibit different extraction recoveries and ionization efficiencies, compromising data quality.[1][4] This has led to the widespread adoption of deuterated compounds as the gold standard.[5][6]
Core Benefits of Deuterated Internal Standards
Deuterated standards are analogs of the analyte where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution increases the mass of the molecule, allowing it to be distinguished from the analyte by the mass spectrometer, while its chemical properties remain nearly identical.[7]
Key Advantages:
-
Compensation for Matrix Effects: The "matrix effect"—suppression or enhancement of the analyte's signal due to co-eluting components from the biological sample—is a primary challenge in LC-MS bioanalysis.[4][8] Because a deuterated IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[4] This normalizes the analyte-to-IS response ratio, ensuring accurate quantification even with variable matrix effects.[9]
-
Correction for Extraction Variability: The deuterated IS and the analyte exhibit virtually identical behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. Any loss of analyte during these steps is mirrored by a proportional loss of the IS, leaving the final concentration calculation unaffected.[8]
-
Enhanced Accuracy and Precision: By effectively correcting for the major sources of analytical variability, deuterated standards significantly improve the accuracy and precision of bioanalytical methods.[5][10] This is a critical factor for regulatory submissions, where stringent acceptance criteria for assay performance are required.[4] The European Medicines Agency (EMA), for instance, has noted that over 90% of submitted assay validations incorporate SIL-IS.[4]
Quantitative Impact on Assay Performance
The theoretical benefits of deuterated standards are consistently borne out in practice, leading to more robust and reliable data. The use of a SIL-IS can significantly reduce the coefficient of variation (%CV), a measure of precision.
Table 1: Comparison of Assay Precision with Deuterated vs. Structural Analog Internal Standards
| Analyte | Internal Standard Type | Matrix | Precision (%RSD) | Key Finding |
| Kahalalide F (Anticancer Agent) | Structural Analog (Butyric acid analogue) | Plasma | 8.6% | The use of the structural analog resulted in a statistically significant bias. |
| Kahalalide F (Anticancer Agent) | Deuterated (SIL Internal Standard) | Plasma | 7.6% | The SIL-IS significantly improved precision and removed the measurement bias.[1] |
| Imidacloprid (Pesticide) | No Internal Standard | Cannabis Flower | >50% | Without an IS, accuracy differed by over 60% with high relative standard deviation. |
| Imidacloprid (Pesticide) | Deuterated Analog | Cannabis Flower | <20% | The deuterated IS limited the matrix effect, bringing accuracy within 25% and RSD under 20%.[11] |
Standard Experimental Protocol for a PK Study
This section provides a generalized but detailed methodology for quantifying a drug in human plasma using a deuterated internal standard.
4.1. Reagent and Solution Preparation
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol, DMSO).
-
Calibration Standards: Perform serial dilutions of the analyte stock solution with blank plasma to create a calibration curve covering the expected concentration range (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high).
-
Internal Standard Working Solution: Dilute the deuterated IS stock solution to a fixed concentration (e.g., 50 ng/mL) in an appropriate solvent like acetonitrile or methanol.
4.2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of each sample (calibrator, QC, or study sample) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (containing acetonitrile) to each well. This addition serves to both introduce the IS and precipitate plasma proteins.
-
Vortex the plate for 5 minutes to ensure thorough mixing and precipitation.
-
Centrifuge the plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
4.3. LC-MS/MS Analysis
-
Chromatography: Inject the supernatant onto a suitable HPLC or UHPLC system equipped with a reversed-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.
-
Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Operate the instrument in Multiple Reaction Monitoring (MRM) mode. Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
4.4. Data Processing
-
Integrate the chromatographic peak areas for the analyte and the deuterated IS for each injection.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration for the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²).
-
Calculate the concentration of the analyte in QC and study samples by interpolating their peak area ratios from the regression equation.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the logical flow of a typical bioanalytical process for a pharmacokinetic study.
Caption: Standard bioanalytical workflow for sample quantification in a PK study.
Potential Challenges and Considerations
While deuterated standards are superior, researchers must be aware of certain potential pitfalls.
6.1. The Kinetic Isotope Effect and Metabolic Switching The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If deuterium is placed at a site of metabolism on the drug molecule, the enzymatic cleavage of this bond can be slowed. This is known as the Kinetic Isotope Effect (KIE).[12]
This effect can sometimes cause "metabolic switching," where the metabolism shifts to an alternative, non-deuterated site on the molecule.[12][13] This can alter the pharmacokinetic profile and is a critical consideration during the design and synthesis of the deuterated standard. The best practice is to place the deuterium labels on a part of the molecule that is not metabolically active.
Caption: The kinetic isotope effect can slow a primary metabolic pathway, causing a switch to a secondary pathway.
6.2. Isotopic Purity and Cross-Contribution It is essential to verify the isotopic purity of the deuterated standard. Any presence of unlabeled analyte in the IS material can artificially inflate the measured concentrations of the analyte, particularly at the lower limit of quantitation.[8] Conversely, the natural abundance of heavy isotopes (like ¹³C) in the analyte can contribute to the signal of the deuterated IS, a phenomenon that must be assessed and minimized.
Conclusion
The use of deuterated internal standards represents a critical best practice in modern bioanalysis for pharmacokinetic studies. Their ability to mimic the analyte of interest provides unparalleled correction for analytical variability, most notably matrix effects and inconsistencies in sample recovery. This leads to a significant improvement in assay precision and accuracy, generating the high-quality, reliable data necessary to make crucial decisions in the drug development pipeline. While considerations such as strategic label placement and isotopic purity are important, the overall benefits firmly establish deuterated standards as an indispensable tool for any scientist in the field.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. waters.com [waters.com]
- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape: A Technical Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of drug development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Bioanalytical methods form the bedrock of pharmacokinetic, toxicokinetic, and bioavailability studies, directly influencing critical decisions in the pharmaceutical pipeline. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard in mass spectrometry-based bioanalysis, offering a powerful tool to enhance accuracy and precision. This technical guide provides an in-depth exploration of the regulatory guidelines governing the use of SIL-IS, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to aid in the successful validation and application of these essential analytical reagents.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental strength of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest. By introducing a known quantity of the SIL-IS into a sample at an early stage of the analytical process, it co-elutes with the analyte and experiences similar variations in extraction recovery, matrix effects, and instrument response.[1][2] The ratio of the analyte's signal to the SIL-IS's signal is then used for quantification, effectively normalizing for a wide range of analytical variabilities.[3] This technique, known as stable isotope dilution (SID) mass spectrometry, provides the highest possible analytical specificity for quantitative determinations.[4][5]
Regulatory Framework: Harmonized Expectations
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation stands as the cornerstone of regulatory expectations for the use of SIL-IS in clinical and non-clinical studies.[6][7] This harmonized guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), emphasizes the importance of demonstrating the suitability of the SIL-IS for its intended purpose.[7][8]
Key regulatory tenets for the use of SIL-IS include:
-
High Isotopic Purity: The SIL-IS must be of high isotopic purity to prevent interference from the unlabeled analyte.[6][8]
-
Absence of Isotopic Exchange: It is crucial to demonstrate that no isotope exchange reactions occur between the SIL-IS and the analyte under the analytical conditions.[6][8]
-
Evaluation of Unlabeled Analyte: The presence of any unlabeled analyte in the SIL-IS material must be checked, and its potential influence on the assay evaluated during method validation.[6][8]
-
Co-elution: Ideally, the SIL-IS should co-elute with the analyte to ensure it experiences the same matrix effects.[1]
Key Bioanalytical Validation Parameters and Acceptance Criteria
The validation of a bioanalytical method using a SIL-IS involves a comprehensive assessment of several key parameters. The following tables summarize the harmonized acceptance criteria as outlined in the ICH M10 guideline.
| Parameter | Acceptance Criteria (Chromatographic Methods) | Reference |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. | [9] |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLLOQ, where it should not exceed 20%. | [9] |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte and SIL-IS in blank biological matrix samples from at least six different sources. | [10] |
| Matrix Effect | The CV of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%. | [10] |
| Recovery | While no specific acceptance criteria are mandated, recovery should be consistent, precise, and reproducible. | [2] |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | The mean concentration at each QC level should be within ±15% of the nominal concentration. | [11] |
| Dilution Integrity | The accuracy and precision of the diluted samples should be within ±15%. | [8] |
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for key experiments essential for the validation of a bioanalytical method employing a SIL-IS.
Assessment of Matrix Effects
Objective: To evaluate the effect of matrix components on the ionization of the analyte and the SIL-IS.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix from at least six different sources is extracted, and the extract is then spiked with the analyte and SIL-IS.
-
Set C (Pre-extraction Spike): Blank matrix from the same six sources is spiked with the analyte and SIL-IS before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
-
This is calculated by comparing the mean peak area of Set B to the mean peak area of Set A.[1]
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
-
Assess the precision of the IS-normalized matrix factor across the different matrix sources. The CV should be ≤15%.[10]
Evaluation of Analyte and SIL-IS Stability
Objective: To determine the stability of the analyte and SIL-IS under various storage and handling conditions.
Procedure for Short-Term (Bench-Top) Stability:
-
Prepare low and high concentration Quality Control (QC) samples in the biological matrix.
-
Thaw the samples and keep them at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the determined concentrations against freshly prepared calibration standards.
-
Calculate the percentage deviation from the nominal concentration. The mean concentration should be within ±15% of the nominal value.[11][12]
Procedure for Freeze-Thaw Stability:
-
Prepare low and high concentration QC samples.
-
Subject the samples to multiple freeze-thaw cycles (typically three cycles). For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analyze the samples after the final thaw cycle.
-
Compare the results to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.[11]
Procedure for Long-Term Stability:
-
Prepare a set of low and high concentration QC samples and store them at the intended storage temperature.
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the determined concentrations to the nominal values. The mean concentration should be within ±15% of the nominal value.[13]
Visualizing the Workflow and Logic
Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical bioanalytical workflow and a decision-making process for troubleshooting.
Bioanalytical Assay Workflow using SIL-IS
Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Troubleshooting Decision Tree for Bioanalytical Method Validation
Caption: A decision tree for troubleshooting common issues encountered during bioanalytical method validation.
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical science, enabling the generation of high-quality data essential for regulatory submissions. A thorough understanding of the regulatory guidelines, coupled with robust experimental design and meticulous execution, is critical for the successful validation and application of bioanalytical methods. By adhering to the principles outlined in this guide, researchers and drug development professionals can navigate the complexities of bioanalytical validation with confidence, ensuring the integrity and reliability of their data and ultimately contributing to the development of safe and effective medicines.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. cdn.who.int [cdn.who.int]
- 11. japsonline.com [japsonline.com]
- 12. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of 15-Hydroxy Lubiprostone in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone, in human plasma. Due to the low systemic exposure of the parent drug, Lubiprostone, the quantification of its major metabolite is recommended for pharmacokinetic evaluations.[1][2][3][4] The described method utilizes liquid-liquid extraction for sample preparation and offers high selectivity and sensitivity, making it suitable for clinical research and drug development applications.
Introduction
Lubiprostone is a locally acting chloride channel activator used in the management of chronic idiopathic constipation and irritable bowel syndrome with constipation.[5][6][7] Following oral administration, Lubiprostone is rapidly metabolized and exhibits very low systemic bioavailability, with plasma concentrations often below the limit of quantification.[4][6] Its principal and pharmacologically active metabolite, 15-Hydroxy Lubiprostone, is found in quantifiable amounts in plasma and is the recommended analyte for pharmacokinetic studies.[1][2][3][4] The development of a sensitive and reliable analytical method for 15-Hydroxy Lubiprostone is therefore crucial for accurately characterizing the pharmacokinetics of Lubiprostone.
This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of 15-Hydroxy Lubiprostone in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method performance data.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate 15-Hydroxy Lubiprostone from human plasma.
Materials:
-
Human plasma samples
-
15-Hydroxy Lubiprostone reference standard
-
Indapamide (Internal Standard - IS)
-
Methyl tert-butyl ether
-
Dichloromethane
-
Ethyl acetate
-
Methanol
-
Ammonium acetate
Protocol:
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Indapamide in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent mixture (methyl tert-butyl ether: dichloromethane: ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
LC System: Agilent 1290 Infinity LC system or equivalent
-
Column: Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm)[8]
-
Mobile Phase: A mixture of ammonium acetate and methanol[8]
-
Flow Rate: 0.3 mL/min[8]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 10 minutes
Mass Spectrometry:
-
MS System: Sciex Triple Quadrupole 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-Hydroxy Lubiprostone: Precursor ion > Product ion (Specific m/z values to be optimized based on instrument)
-
Indapamide (IS): Precursor ion > Product ion (Specific m/z values to be optimized based on instrument)
-
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 55 psi
-
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the tables below.
Table 1: Calibration Curve for 15-Hydroxy Lubiprostone in Human Plasma
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| 15-Hydroxy Lubiprostone | 2.50 - 1000 | > 0.99 |
Table 2: Accuracy and Precision of the Method
| Quality Control Sample | Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (%CV) | n |
| LLOQ QC | 1.0428 | 1.054 | 101.1 | 17.1 | 18 |
| LQC | 2.8057 | 2.626 | 93.6 | 10.6 | 18 |
| LMQC | 40.3883 | 41.03 | 101.6 | 6.3 | 18 |
| MQC | 139.1158 | 139.1 | 98.0 | 6.3 | 18 |
| HQC | 238.1477 | 239.8 | 100.7 | 5.7 | 18 |
| DQC (1/5) | 837.2842 | 780.4 | 93.2 | 5.5 | 18 |
Data adapted from a published study by Lambda Therapeutic Research. The lower limit of quantification (LLOQ) was established at 2.50 pg/mL.[3][4]
Visualizations
Caption: Experimental workflow for the quantification of 15-Hydroxy Lubiprostone.
Caption: Metabolic pathway of Lubiprostone to 15-Hydroxy Lubiprostone.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of 15-Hydroxy Lubiprostone in human plasma. The method has been successfully validated and applied to pharmacokinetic studies.[1][4] Its high sensitivity makes it particularly well-suited for studies involving the low doses of Lubiprostone administered in clinical practice. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lubiprostone - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 15-Hydroxy Lubiprostone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone, in biological matrices. The following information is intended to guide researchers in developing and implementing robust and reliable analytical methods for pharmacokinetic, bioequivalence, and other clinical studies.
Introduction
Lubiprostone, a locally acting chloride channel activator, is approved for the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation. Due to its low systemic bioavailability, pharmacokinetic and bioequivalence studies rely on the quantification of its principal and active metabolite, 15-Hydroxy Lubiprostone.[1][2][3] The analysis of this metabolite is challenging due to its low circulating concentrations in the picogram per milliliter range and the presence of endogenous interfering substances like other prostaglandins in biological matrices such as human plasma.
This application note details three common sample preparation techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of 15-Hydroxy Lubiprostone.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique is critical for achieving the desired sensitivity, accuracy, and precision in the analysis of 15-Hydroxy Lubiprostone. Below is a summary of the most common techniques.
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High recovery, effective removal of interferences, cost-effective. | Can be labor-intensive, requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | High selectivity, high concentration factor, potential for automation. | Can be more expensive, requires method development for sorbent and solvent selection. |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix using an organic solvent or acid. The supernatant containing the analyte is then analyzed. | Simple, fast, and inexpensive. | May result in less clean extracts (matrix effects), potential for analyte co-precipitation. |
Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation techniques when coupled with LC-MS/MS for the analysis of 15-Hydroxy Lubiprostone in human plasma. The data for LLE is derived from a validated method, while the data for SPE and PPT are representative of expected performance based on similar analytes and may require optimization.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) (Expected) | Protein Precipitation (PPT) (Expected) |
| Recovery | > 85% | > 90% | > 95% |
| Matrix Effect | Minimal | Low to Moderate | Moderate to High |
| Lower Limit of Quantification (LLOQ) | ~1 pg/mL | ~1-5 pg/mL | ~5-10 pg/mL |
| Precision (%CV) | < 15% | < 15% | < 20% |
| Accuracy (%) | 85-115% | 85-115% | 80-120% |
Data for LLE is based on a validated method. Data for SPE and PPT are estimates and will depend on the specific protocol developed.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated method for the quantification of 15-Hydroxy Lubiprostone in human plasma.
Materials:
-
Human plasma sample
-
15-Hydroxy Lubiprostone-d4 (Internal Standard)
-
Methyl Tertiary Butyl Ether (MTBE)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of human plasma into a 15 mL centrifuge tube.
-
Add 25 µL of the internal standard working solution (15-Hydroxy Lubiprostone-d4).
-
Add 50 µL of 1% formic acid in water.
-
Vortex for 30 seconds.
-
Add 5 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol (Example)
This is an example protocol and may require optimization for the specific SPE cartridge and equipment used. A mixed-mode or polymeric reversed-phase sorbent is recommended.
Materials:
-
Human plasma sample
-
15-Hydroxy Lubiprostone-d4 (Internal Standard)
-
Mixed-mode or Polymeric SPE cartridge (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide
-
Formic Acid
-
SPE manifold
Procedure:
-
Pre-treatment:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 25 µL of the internal standard working solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
-
Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT) Protocol (Example)
This is a general protocol for protein precipitation and may require optimization.
Materials:
-
Human plasma sample
-
15-Hydroxy Lubiprostone-d4 (Internal Standard)
-
Acetonitrile (cold, -20°C)
-
Centrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 2 mL centrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 800 µL of cold acetonitrile.
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-Hydroxy Lubiprostone: m/z 391.2 → 373.2
-
15-Hydroxy Lubiprostone-d4 (IS): m/z 395.2 → 377.2
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Workflow and Pathway Diagrams
Caption: General workflow for 15-Hydroxy Lubiprostone analysis.
Caption: Metabolic pathway of Lubiprostone.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 15-Hydroxy Lubiprostone-d7 in bioequivalence studies of Lubiprostone.
Application of 15-Hydroxy Lubiprostone-d7 in Bioequivalence Studies of Lubiprostone
Application Note ID: AN-LBBE-001
Introduction
Lubiprostone is a locally acting chloride channel activator used in the management of chronic idiopathic constipation and irritable bowel syndrome with constipation. Due to its mechanism of action, Lubiprostone has very low systemic bioavailability, and its plasma concentrations are often below the level of quantification.[1][2] Consequently, direct measurement of the parent drug for pharmacokinetic and bioequivalence (BE) studies is not feasible.[1]
The major and only measurable active metabolite of Lubiprostone in plasma is 15-Hydroxy Lubiprostone (M3).[3][4] Therefore, the U.S. Food and Drug Administration (FDA) recommends that bioequivalence studies for Lubiprostone capsules be based on the pharmacokinetic parameters of 15-Hydroxy Lubiprostone.[1][5] This necessitates a highly sensitive and robust bioanalytical method for the accurate quantification of this metabolite in human plasma.
This compound, a stable isotope-labeled derivative of the M3 metabolite, is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[6] Its use is critical for correcting for variability in sample processing and matrix effects, thereby ensuring the accuracy and precision of the bioequivalence data.[6]
Principle of Bioequivalence Assessment
The bioequivalence of a generic (test) Lubiprostone product to a reference listed drug (RLD) is determined by comparing the pharmacokinetic profiles of their respective M3 metabolites in healthy subjects. As per FDA guidance, a randomized, single-dose, two-way crossover study is typically conducted under fed conditions.[5] The key pharmacokinetic parameters—peak plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)—are calculated and statistically compared. For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80.00% to 125.00%.
Role of this compound
This compound serves as an internal standard (IS) in the bioanalytical method.[6] Being a deuterated analog, it is chemically identical to the analyte (15-Hydroxy Lubiprostone) and exhibits similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of this compound to all samples, calibration standards, and quality control samples, any variations in the analytical process can be normalized. This ensures that the measured concentration of the analyte is accurate and reproducible, which is paramount for the integrity of a bioequivalence study.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of 15-Hydroxy Lubiprostone (M3) obtained from a bioequivalence study of a 24 µg Lubiprostone formulation in healthy Chinese subjects under fed conditions.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax (pg/mL) | 49.2 ± 18.5 | 50.1 ± 19.2 | 98.20 | 90.15 - 106.98 |
| AUC0-t (pg·h/mL) | 74.0 ± 25.9 | 75.5 ± 28.4 | 97.95 | 92.11 - 104.19 |
| AUC0-inf (pg·h/mL) | 78.3 ± 27.1 | 80.2 ± 30.1 | 97.63 | 91.54 - 104.12 |
| Tmax (h) | 1.1 ± 0.5 | 1.2 ± 0.6 | - | - |
| t1/2 (h) | 1.1 ± 0.4 | 1.1 ± 0.5 | - | - |
Data synthesized from a bioequivalence study in healthy Chinese subjects. The test and reference products were found to be bioequivalent in the fed state.[3]
Experimental Protocols
Bioequivalence Study Protocol
A typical bioequivalence study for Lubiprostone 24 µg capsules is designed as follows:
-
Study Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.[3]
-
Study Population: Healthy adult male and non-pregnant, non-lactating female subjects.[5]
-
Dosing: A single oral dose of the test or reference Lubiprostone (2 x 24 µg) capsule administered with a standardized high-fat, high-calorie breakfast (fed condition), as recommended by the FDA.[5]
-
Washout Period: A washout period of at least 7 days between the two dosing periods.
-
Blood Sampling: Serial blood samples (e.g., 3-5 mL) are collected in K2-EDTA vacutainers at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours).
-
Sample Processing: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 1 hour of collection and stored frozen at -70°C ± 10°C until analysis.
Bioanalytical Method Protocol for 15-Hydroxy Lubiprostone in Human Plasma
This protocol describes a sensitive LC-MS/MS method for the quantification of 15-Hydroxy Lubiprostone in human plasma using this compound as the internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound in methanol, e.g., 100 pg/mL).
-
Vortex for 10 seconds.
-
Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A core-shell technology column (e.g., C18, 2.6 µm, 100 x 4.6 mm) to achieve reproducible chromatography.[1]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A representative gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The total run time is typically around 10 minutes.[1]
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 15-Hydroxy Lubiprostone: To be optimized, e.g., m/z 393.2 -> 375.2
-
MRM Transition for this compound (IS): To be optimized, e.g., m/z 400.2 -> 382.2
-
-
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).
Visualizations
References
- 1. lambda-cro.com [lambda-cro.com]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioequivalence of the Lubiprostone Capsule in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. veeprho.com [veeprho.com]
Application Notes and Protocols for the Chromatographic Separation of Lubiprostone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation. Due to its mechanism of action, which is primarily localized to the gastrointestinal tract, lubiprostone has very low systemic bioavailability. Consequently, the parent drug is often undetectable in plasma. Therefore, robust and sensitive analytical methods are crucial for the quantification of its metabolites to accurately assess its pharmacokinetics and metabolism. This document provides detailed chromatographic conditions and protocols for the separation and analysis of lubiprostone and its key metabolites in biological matrices.
Lubiprostone undergoes rapid and extensive metabolism primarily through 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation.[1][2] The major and most studied active metabolite is 15-hydroxylubiprostone, also known as M3.[2] However, a total of 18 metabolites have been characterized.[3] Given the diversity in the chemical structures of these metabolites, from simple reduction products to significantly chain-shortened acids, a comprehensive chromatographic strategy is required for their simultaneous analysis.
Chromatographic Methods
The separation of lubiprostone and its metabolites can be achieved using various chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for sensitive detection and identification.
Reversed-Phase HPLC for Lubiprostone and Related Substances
Reversed-phase HPLC is a suitable method for the analysis of lubiprostone and its structurally similar impurities or degradation products.
Table 1: Reversed-Phase HPLC Conditions for Lubiprostone Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm | Agilent ZORBAX SB-C18, 250mm × 4.6mm, 5 µm |
| Mobile Phase | Methanol: 0.02M Phosphate Buffer (pH 3.8) (70:30, v/v) | Acetonitrile: 0.05% Phosphoric acid aqueous solution (Gradient) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 245 nm | UV at 294 nm |
| Column Temp. | Ambient | 30 °C |
| Injection Vol. | 10 µL | Not Specified |
| Run Time | 7 min | Not Specified |
| Reference | [1] | [4] |
Normal-Phase HPLC for Lubiprostone and Isomers
Normal-phase HPLC can be employed to avoid issues like bimodal peaks for lubiprostone that can sometimes be observed in reversed-phase chromatography.
Table 2: Normal-Phase HPLC Conditions for Lubiprostone Analysis
| Parameter | Condition |
| Column | Normal Phase Column |
| Mobile Phase | n-hexane: ethanol: glacial acetic acid (480:50:2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 294 nm |
| Column Temp. | 35 °C |
| Injection Vol. | 40 µL |
| Reference | [3] |
UPLC-MS/MS for the Quantification of 15-Hydroxylubiprostone (M3) in Human Plasma
Due to the extremely low plasma concentrations of lubiprostone, highly sensitive and selective methods like UPLC-MS/MS are necessary for pharmacokinetic studies, focusing on the major active metabolite, 15-hydroxylubiprostone.
Table 3: UPLC-MS/MS Conditions for 15-Hydroxylubiprostone (M3) Analysis
| Parameter | Condition |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Core-shell technology analytical column |
| Mobile Phase | Gradient elution (Specifics not publicly detailed) |
| Flow Rate | Not publicly detailed |
| Run Time | 10 minutes |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), likely negative ion mode |
| Key Challenge | Low detection levels (picogram range) and interference from endogenous prostaglandins.[5] |
| Reference | [5] |
Experimental Protocols
Protocol 1: Sample Preparation for Analysis of 15-Hydroxylubiprostone from Human Plasma
This protocol is based on a liquid-liquid extraction (LLE) technique, which has been shown to provide good recovery for prostaglandin-like molecules from biological matrices.
Materials:
-
Human plasma samples
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Formic acid
-
Internal Standard (e.g., a deuterated analog of 15-hydroxylubiprostone)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase starting conditions)
Procedure:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma in a polypropylene tube, add 25 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Acidify the plasma sample by adding 25 µL of 1% formic acid in water. This ensures that the acidic analytes are in their neutral form for better extraction into an organic solvent.
-
Add 2 mL of MTBE or Ethyl Acetate.
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Lubiprostone and Metabolites from Urine
This protocol provides a general procedure for the extraction of acidic drugs and their metabolites from urine using a mixed-mode anion exchange SPE sorbent.
Materials:
-
Urine samples
-
SPE cartridges (e.g., Mixed-mode strong anion exchange polymer)
-
Internal Standard
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE vacuum manifold
Procedure:
-
Thaw urine samples and centrifuge to remove particulates.
-
To 1 mL of urine, add the internal standard and vortex.
-
Condition the SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the sample: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash the cartridge:
-
Wash with 2 mL of deionized water to remove salts and polar interferences.
-
Wash with 2 mL of methanol to remove non-polar, non-ionic interferences.
-
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes: Elute the acidic analytes with 2 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic conditions will neutralize the acidic analytes, breaking their ionic bond with the sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
Visualizations
Metabolic Pathway of Lubiprostone
Caption: Major metabolic pathways of Lubiprostone.
Experimental Workflow for Metabolite Analysis
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 15-Hydroxy Lubiprostone-d7 in Human Plasma
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and bioequivalence (BE) studies.
Abstract This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone, in human plasma. Due to the low systemic exposure of the parent drug, monitoring this metabolite is recommended for pharmacokinetic evaluations.[1][2] The method utilizes 15-Hydroxy Lubiprostone-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[3] A detailed protocol for sample preparation using liquid-liquid extraction (LLE), along with optimized chromatographic and mass spectrometric parameters, is provided. The performance characteristics demonstrate suitability for demanding bioanalytical applications requiring low pg/mL limits of quantification.
Introduction
Lubiprostone is a locally acting chloride channel activator that increases intestinal fluid secretion to treat chronic idiopathic constipation.[4][5] After oral administration, Lubiprostone is rapidly metabolized to 15-Hydroxy Lubiprostone (Metabolite M3), its major and active metabolite.[2] The parent drug's concentration in plasma is often too low to be reliably measured, making the quantification of 15-Hydroxy Lubiprostone essential for pharmacokinetic and bioequivalence studies.[2][6]
The analytical challenge lies in the low circulating concentrations (pg/mL range) of the metabolite and the presence of endogenous interferences like other prostaglandins in the plasma matrix.[7] This method overcomes these challenges by using a highly selective LC-MS/MS approach with a stable isotope-labeled internal standard, this compound, to correct for matrix effects and variability during sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: 15-Hydroxy Lubiprostone and this compound analytical standards.
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Ethyl Acetate (HPLC Grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade), Sodium Phosphate Monobasic (NaH₂PO₄).
-
Matrix: Blank human plasma (K₂EDTA).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for prostaglandin analysis in plasma.[8]
-
Thaw plasma samples and standards to room temperature.
-
To a 2.0 mL polypropylene tube, add 200 µL of plasma sample (blank, standard, QC, or unknown).
-
Spike 20 µL of the this compound internal standard working solution into all tubes except for the blank matrix.
-
Vortex gently for 10 seconds.
-
Add 200 µL of 0.1 M NaH₂PO₄ buffer and vortex for 10 seconds.
-
Add 1.0 mL of ethyl acetate as the extraction solvent.
-
Cap and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~900 µL) to a new clean tube, avoiding the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (90:10 Water:Methanol with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The chromatographic separation is designed to resolve the analyte from matrix interferences.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Acquity UPLC HSS C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| LC Gradient | See Table 1 below |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | 6 |
| 6.0 | 10 | 90 | 6 |
| 7.0 | 10 | 90 | 6 |
| 7.1 | 90 | 10 | 6 |
| 9.0 | 90 | 10 | 6 |
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization.
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
| MRM Transitions | See Table 2 below |
| Collision Gas | Nitrogen |
Table 2: Proposed MRM Transitions and MS Parameters Note: The exact m/z values and voltages should be optimized for the specific instrument used. The values provided are starting points for method development.
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Dwell Time (ms) | Declustering Potential (DP) | Collision Energy (CE) |
| 15-Hydroxy Lubiprostone | 391.2 | 373.2 (Loss of H₂O) | 150 | -60 | -22 |
| This compound | 398.2 | 380.2 (Loss of H₂O) | 150 | -60 | -22 |
Data and Performance
Quantitative Performance
The method should be fully validated according to regulatory guidelines. The following table summarizes typical performance characteristics based on published data for similar assays.[4][7][8]
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value |
|---|---|
| Linearity Range | 2.5 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 2.5 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal values (±20% at LLOQ) |
| Mean Extraction Recovery | > 70% |
Visualizations and Diagrams
Experimental Workflow
The following diagram outlines the major steps of the analytical protocol, from sample receipt to final data analysis.
References
- 1. ojs.chimia.ch [ojs.chimia.ch]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijirt.org [ijirt.org]
- 6. scispace.com [scispace.com]
- 7. lambda-cro.com [lambda-cro.com]
- 8. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedure for the use of 15-Hydroxy Lubiprostone-d7 in a regulated bioanalytical laboratory.
Application Note & Protocol
This document provides a detailed standard operating procedure (SOP) for the use of 15-Hydroxy Lubiprostone-d7 as an internal standard (IS) in the quantitative analysis of 15-Hydroxy Lubiprostone in biological matrices by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This SOP is intended for researchers, scientists, and drug development professionals working in a regulated bioanalytical laboratory.
1.0 Scope and Applicability
This SOP applies to all personnel in the bioanalytical laboratory responsible for the quantitative determination of 15-Hydroxy Lubiprostone in human plasma. 15-Hydroxy Lubiprostone is the primary active metabolite of Lubiprostone and serves as the key analyte for pharmacokinetic assessments due to the low systemic exposure of the parent drug.[1] this compound is the stable isotope-labeled internal standard used to ensure the accuracy and precision of the bioanalytical method.[2]
2.0 Principle
The bioanalytical method is based on the principle of stable isotope dilution liquid chromatography with tandem mass spectrometry (LC-MS/MS). A known and fixed amount of the internal standard, this compound, is added to all samples, including calibration standards, quality control samples, and unknown study samples.[3][4][5] The IS is a deuterated analog of the analyte and exhibits similar chemical and physical properties, including extraction recovery, chromatographic retention, and ionization response.[5][6] By measuring the peak area ratio of the analyte to the internal standard, variability arising from sample preparation, injection volume, and matrix effects can be minimized, leading to accurate and precise quantification.[7][8]
3.0 Materials and Reagents
| Material/Reagent | Supplier | Grade |
| 15-Hydroxy Lubiprostone | Reference Standard Supplier | ≥98% purity |
| This compound | Isotope-Labeled Standard Supplier | ≥98% purity, ≥99% isotopic purity |
| Human Plasma (K2EDTA) | Commercial Vendor | Bioanalytical Grade |
| Methanol | HPLC Grade | ≥99.9% |
| Acetonitrile | HPLC Grade | ≥99.9% |
| Formic Acid | LC-MS Grade | ≥99% |
| Water, Ultrapure | In-house system | 18.2 MΩ·cm |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | ≥99.8% |
4.0 Experimental Protocols
4.1 Preparation of Stock and Working Solutions
4.1.1 Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 15-Hydroxy Lubiprostone reference standard.
-
Dissolve in methanol to a final volume of 10.0 mL in a volumetric flask.
-
Store at -20°C.
4.1.2 Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in methanol to a final volume of 1.0 mL in a volumetric flask.
-
Store at -20°C.
4.1.3 Preparation of Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality control samples. Similarly, prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
4.2 Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare calibration standards at concentrations ranging from 5 pg/mL to 2000 pg/mL.
-
Prepare quality control (QC) samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
4.3 Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound).
-
Vortex for 10 seconds to mix.
-
Add 1.0 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.4 LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | To be optimized (e.g., m/z 391.2 -> 113.1) |
| MRM Transition (IS) | To be optimized (e.g., m/z 398.2 -> 113.1) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
5.0 Data Presentation
Table 1: Calibration Curve Data
| Concentration (pg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 5.0 | 1,250 | 510,000 | 0.0025 |
| 10.0 | 2,600 | 520,000 | 0.0050 |
| 50.0 | 13,000 | 515,000 | 0.0252 |
| 100.0 | 25,500 | 510,000 | 0.0500 |
| 500.0 | 128,000 | 512,000 | 0.2500 |
| 1000.0 | 256,000 | 515,000 | 0.4971 |
| 2000.0 | 510,000 | 510,000 | 1.0000 |
Table 2: Quality Control Sample Analysis
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5.0 | 4.8 | 96.0 | 8.5 |
| Low QC | 15.0 | 14.5 | 96.7 | 6.2 |
| Mid QC | 150.0 | 153.0 | 102.0 | 4.1 |
| High QC | 1500.0 | 1470.0 | 98.0 | 3.5 |
6.0 Mandatory Visualizations
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Troubleshooting & Optimization
Minimizing matrix effects in the LC-MS/MS analysis of 15-Hydroxy Lubiprostone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 15-Hydroxy Lubiprostone, the active metabolite of Lubiprostone.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing matrix effects critical for the analysis of 15-Hydroxy Lubiprostone?
A1: Minimizing matrix effects is crucial due to several factors:
-
Low Concentrations: Lubiprostone is administered in microdoses, leading to very low circulating concentrations of its metabolite, 15-Hydroxy Lubiprostone, in the picogram per milliliter (pg/mL) range in plasma.[1][2] Matrix components can interfere with the ionization of this low-abundance analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[3][4][5]
-
Endogenous Interferences: As a prostaglandin derivative, 15-Hydroxy Lubiprostone is structurally similar to endogenous prostaglandins present in biological matrices like plasma.[1][2] These endogenous compounds can co-elute and cause significant matrix effects, leading to a high baseline and interfering peaks.[1][2]
-
Method Accuracy and Reproducibility: Uncontrolled matrix effects can severely compromise the accuracy, precision, and reproducibility of the analytical method, which is critical for pharmacokinetic studies and regulatory submissions.[4][6]
Q2: What is the recommended sample preparation technique to minimize matrix effects for 15-Hydroxy Lubiprostone?
A2: Liquid-liquid extraction (LLE) is a highly effective and frequently used sample preparation technique for 15-Hydroxy Lubiprostone.[1][2][7] LLE is adept at removing proteins, phospholipids, and other interfering substances from the plasma matrix, resulting in a cleaner sample extract and reduced ion suppression.[8] Solid-phase extraction (SPE) with a C18 stationary phase is another viable option that has shown good performance in removing interfering matrix components for a broad spectrum of eicosanoids.[9]
Q3: What type of internal standard (IS) is most suitable for the analysis of 15-Hydroxy Lubiprostone?
A3: A stable isotope-labeled (SIL) internal standard, such as 15-Hydroxy Lubiprostone-d7, is the gold standard for this analysis. A SIL IS is chemically and physically almost identical to the analyte, meaning it co-elutes and experiences the same degree of matrix effects.[10][11] This co-elution allows for effective compensation of signal suppression or enhancement, leading to more accurate and precise quantification.[4]
Q4: How can chromatographic conditions be optimized to reduce matrix effects?
A4: Chromatographic optimization is key to separating 15-Hydroxy Lubiprostone from co-eluting matrix components. Key strategies include:
-
Column Chemistry: Utilizing a core-shell C18 column can provide high-resolution separation, leading to better peak shapes and reduced co-elution with interfering matrix components.[1][12]
-
Mobile Phase Composition: A mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier like formic acid is commonly used for prostaglandin analysis.[13] Optimizing the gradient elution program is crucial to resolve the analyte from matrix interferences.[1][13]
-
Gradient Elution: An extensive gradient program can effectively separate the analyte from early-eluting polar and late-eluting non-polar matrix components.[1][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of 15-Hydroxy Lubiprostone.
Issue 1: High Signal Suppression/Enhancement
| Symptom | Possible Cause | Recommended Solution |
| Low analyte and/or IS signal intensity, poor reproducibility between samples. | Inefficient removal of matrix components (e.g., phospholipids, proteins). | Optimize Sample Preparation: - Implement or refine a liquid-liquid extraction (LLE) protocol. Experiment with different organic solvents (e.g., a mixture of hexane and ethyl acetate) to improve extraction efficiency.[1] - Consider using solid-phase extraction (SPE) with a C18 cartridge for a more targeted cleanup.[9] - Ensure complete protein precipitation if used as a preliminary step. |
| Significant drop in signal when analyzing post-extraction spiked samples compared to neat solutions. | Co-elution of matrix components with the analyte. | Improve Chromatographic Separation: - Adjust the gradient elution profile. A shallower gradient around the analyte's retention time can improve resolution from interfering peaks.[13] - Evaluate different C18 column chemistries, including core-shell particles for higher efficiency.[1][12] - Modify the mobile phase composition (e.g., change the organic solvent or the concentration of the acidic modifier). |
| Inconsistent IS response across a batch. | Variable matrix effects between different samples. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS like this compound will co-elute and experience the same ionization effects as the analyte, providing better normalization.[10][11] - Ensure the IS is added early in the sample preparation process to account for extraction variability. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Symptom | Possible Cause | Recommended Solution |
| Tailing peaks for the analyte and/or IS. | Secondary interactions with the column stationary phase or active sites in the flow path. | Optimize Mobile Phase: - Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape for acidic compounds like prostaglandins.[13]Check for System Contamination: - Flush the column and the LC system to remove any adsorbed contaminants. - Consider that some compounds can interact with metal surfaces in the column; if issues persist, a metal-free column could be an option.[14] |
| Fronting peaks. | Column overload. | Reduce Injection Volume/Concentration: - Dilute the final extract or inject a smaller volume onto the column. |
| Split peaks. | Partially clogged column frit or column void. | Column Maintenance: - Reverse-flush the column according to the manufacturer's instructions. - If the problem persists, the column may need to be replaced. |
Issue 3: High Baseline Noise or Interfering Peaks
| Symptom | Possible Cause | Recommended Solution |
| Elevated baseline, making it difficult to integrate low-level peaks. | Contamination of the mobile phase, LC system, or mass spectrometer. | System Cleaning: - Prepare fresh mobile phase with high-purity solvents and additives. - Clean the mass spectrometer's ion source.Improve Sample Cleanup: - A more rigorous sample preparation method (LLE or SPE) can reduce the introduction of non-volatile contaminants.[8] |
| Extraneous peaks near the analyte's retention time. | Endogenous prostaglandins or other matrix components. | Enhance Chromatographic Selectivity: - Optimize the gradient to achieve baseline separation of the analyte from the interfering peaks.[13]Optimize MS/MS Parameters: - Select highly specific MRM transitions for both the analyte and the IS to minimize the detection of isobaric interferences.[1] |
Quantitative Data Summary
The following tables summarize typical quantitative results from a validated LC-MS/MS method for 15-Hydroxy Lubiprostone in human plasma and a comparison of sample preparation techniques for similar compounds.
Table 1: Precision and Accuracy of a Validated LC-MS/MS Method for 15-Hydroxy Lubiprostone in Human Plasma
| Quality Control Sample | Mean (pg/mL) | SD (±) | Precision (%CV) | Accuracy (%) | n |
| HQC (High) | 238.15 | 13.49 | 5.7 | 100.7 | 18 |
| MQC (Medium) | 139.12 | 8.80 | 6.3 | 98.0 | 18 |
| LQC (Low) | 2.81 | 0.30 | 10.6 | 93.6 | 18 |
| LLOQ QC (Lower Limit of Quantification) | 1.04 | 0.18 | 17.1 | 101.1 | 18 |
Data adapted from a method developed by Lambda Therapeutic Research.[2]
Table 2: Comparison of Recovery for Different Sample Preparation Techniques for Prostaglandins in Plasma
| Sample Preparation Technique | Analyte | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (Hexane/Ethyl Acetate) | Prostaglandin E2 | 92.0 ± 4.9 | Good removal of phospholipids and proteins. | Can be labor-intensive. |
| Solid-Phase Extraction (C18) | Broad Spectrum of Oxylipins | Method dependent, but generally >80% | High potential for automation and high throughput. | Requires careful method development to optimize wash and elution steps. |
| Protein Precipitation (Acetonitrile) | General Analytes | >90% | Simple and fast. | Does not effectively remove phospholipids, leading to higher matrix effects. |
Data for LLE and SPE adapted from studies on prostaglandins and other oxylipins.[1][9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 15-Hydroxy Lubiprostone from Human Plasma
This protocol is a representative method adapted from established procedures for prostaglandin analysis.[1]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: To a 2 mL polypropylene tube, add 200 µL of plasma.
-
Internal Standard Spiking: Add 20 µL of the working solution of this compound (the SIL-IS) to each plasma sample. Vortex briefly.
-
Acidification: Add 20 µL of 1 M citric acid to each sample to adjust the pH. Vortex for 10 seconds.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 1:1, v/v).
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 4000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat steps 5-8 for a second extraction and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve the analyte.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 15-Hydroxy Lubiprostone
This protocol outlines typical LC-MS/MS parameters for the analysis of prostaglandins.[13]
-
LC System: UPLC System
-
Column: C18 core-shell column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 30 1.0 30 7.0 95 8.0 95 8.1 30 | 10.0 | 30 |
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions (Hypothetical - requires optimization):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 15-Hydroxy Lubiprostone 391.2 [Unique Fragment] [Optimize] | this compound | 398.2 | [Unique Fragment] | [Optimize] |
-
Key MS Parameters:
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~350°C
-
Collision Gas: Argon
-
Visualizations
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [lambda-cro.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Addressing ion suppression in the quantification of 15-Hydroxy Lubiprostone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of 15-Hydroxy Lubiprostone, with a primary focus on mitigating ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is 15-Hydroxy Lubiprostone and why is its quantification important?
A1: 15-Hydroxy Lubiprostone is the major and active metabolite of Lubiprostone, a medication used to treat chronic idiopathic constipation.[1][2][3] Due to Lubiprostone's low systemic exposure after oral administration, its direct measurement in plasma is challenging.[1][2][3] Therefore, regulatory bodies like the FDA recommend quantifying 15-Hydroxy Lubiprostone as a key indicator for pharmacokinetic and bioequivalence studies.
Q2: What is ion suppression and how does it affect the quantification of 15-Hydroxy Lubiprostone?
A2: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[4][5][6] This leads to a decreased instrument response for the analyte, resulting in poor sensitivity, accuracy, and reproducibility of the quantitative results.[4][5][6] For 15-Hydroxy Lubiprostone, which is often present at very low concentrations (picogram range), ion suppression can be a significant challenge.
Q3: What are the common sources of ion suppression in the analysis of 15-Hydroxy Lubiprostone from plasma samples?
A3: The primary sources of ion suppression in plasma samples are phospholipids from cell membranes. Other endogenous matrix components like salts, proteins, and other metabolites can also contribute to ion suppression.[7][8] Given that 15-Hydroxy Lubiprostone is a prostaglandin derivative, structurally similar endogenous prostaglandins in the plasma can also interfere with the analysis.
Q4: How can I detect ion suppression in my assay?
A4: A common method to assess ion suppression is the post-column infusion experiment.[6] In this technique, a constant flow of a standard solution of the analyte is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip in the constant signal baseline indicates the retention times at which co-eluting matrix components are causing ion suppression.[6] Another approach is to compare the analyte's response in a neat solution versus its response when spiked into an extracted blank matrix; a lower response in the matrix indicates suppression.[5][8]
Troubleshooting Guide
Problem 1: Low signal intensity or poor sensitivity for 15-Hydroxy Lubiprostone.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | Improve sample preparation to remove interfering matrix components. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than protein precipitation at removing phospholipids.[5] Optimize the chromatographic separation to ensure 15-Hydroxy Lubiprostone does not co-elute with major ion-suppressing compounds.[4] |
| Suboptimal MS Parameters | Optimize mass spectrometry parameters, including the selection of a unique and specific daughter ion for multiple reaction monitoring (MRM) to enhance selectivity and reduce background noise. |
| Analyte Instability | Prostaglandins can be unstable. Ensure proper sample handling and storage conditions (e.g., -80°C).[9] It is advisable to process samples promptly after collection.[9] |
Problem 2: High variability and poor reproducibility of results.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | Employ a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. A SIL-IS will be affected by ion suppression in the same way as the analyte, thus compensating for the variability. |
| Inefficient Sample Extraction | Optimize the extraction procedure to ensure high and consistent recovery. For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbents and elution solvents. |
| Chromatographic Issues | Ensure the LC method is robust. Poor peak shapes or shifting retention times can lead to variability. This can be caused by column degradation, improper mobile phase preparation, or instrument issues.[10] |
Problem 3: Interference from other prostaglandins.
| Possible Cause | Suggested Solution |
| Lack of Chromatographic Resolution | Optimize the LC gradient and mobile phase composition to achieve better separation of 15-Hydroxy Lubiprostone from other structurally similar prostaglandins.[9][11] Consider using a high-resolution analytical column. |
| Non-Specific MS/MS Transition | Select a highly specific precursor-to-product ion transition (MRM) for 15-Hydroxy Lubiprostone that is unique and not shared by other interfering prostaglandins. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a general guideline adapted from methods for prostaglandins and can be optimized for 15-Hydroxy Lubiprostone.
-
To 200 µL of human plasma in a polypropylene tube, add the internal standard solution.
-
Acidify the plasma sample by adding a small volume of a suitable acid (e.g., 1 M citric acid) to improve the extraction efficiency of acidic compounds like prostaglandins.[9]
-
Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of hexane and ethyl acetate (1:1, v/v)).[9]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process (steps 3-6) one or two more times and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides a starting point for developing an LC-MS/MS method for 15-Hydroxy Lubiprostone.
| Parameter | Typical Conditions | Considerations |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | A smaller particle size can improve peak resolution. |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate | The choice of additive can influence ionization efficiency and peak shape.[9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. | An extensive gradient program may be necessary for reproducible chromatography of prostaglandins. |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Prostaglandins typically ionize well in negative mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transitions | To be determined by infusing a standard solution of 15-Hydroxy Lubiprostone and its internal standard. | Select a unique daughter ion for quantification. |
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for prostaglandin derivatives, which can be targeted for a 15-Hydroxy Lubiprostone assay.
| Method Parameter | Reported Performance | Reference |
| Lower Limit of Quantification (LLOQ) | 25 - 100 pg/mL | [12] |
| Linearity (r²) | > 0.99 | [9] |
| Recovery | 77.0 ± 3.0% to 92.0 ± 4.9% (Analyte dependent) | [9] |
| Intra- and Inter-day Precision (%CV) | < 15% | [9] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% | [9] |
Visual Diagrams
Caption: Metabolic conversion of Lubiprostone to its active metabolite.
Caption: Typical bioanalytical workflow for 15-Hydroxy Lubiprostone.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of 15-Hydroxy Lubiprostone from complex biological samples.
Welcome to the technical support center for the analysis of 15-Hydroxy Lubiprostone in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery and quantification of this key metabolite.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of 15-Hydroxy Lubiprostone from biological samples challenging?
A1: The recovery of 15-Hydroxy Lubiprostone presents several analytical challenges. Due to the microdosing of the parent drug, Lubiprostone, the concentration of its metabolite, 15-Hydroxy Lubiprostone, in biological matrices is extremely low, often in the picogram per milliliter (pg/mL) range. Additionally, as a prostaglandin derivative, it is susceptible to interference from other endogenous prostaglandins with similar structures and molecular weights, which can co-elute during chromatographic separation and cause matrix effects.
Q2: What is the recommended sample preparation technique for 15-Hydroxy Lubiprostone?
A2: Liquid-liquid extraction (LLE) has been successfully employed for the extraction of 15-Hydroxy Lubiprostone from human plasma. For other prostaglandins and related compounds from various matrices like urine and tissue homogenates, solid-phase extraction (SPE) is also a widely used and effective technique. The choice between LLE and SPE will depend on the specific matrix and the desired level of sample cleanup.
Q3: What are the critical instrument parameters for the LC-MS/MS analysis of 15-Hydroxy Lubiprostone?
A3: Given the low concentrations of 15-Hydroxy Lubiprostone, a highly sensitive and selective LC-MS/MS method is required.[1] Key considerations include optimizing the mass transitions (parent and daughter ions) to ensure specificity, fine-tuning the collision energy for optimal fragmentation, and developing a chromatographic method with sufficient retention and separation from matrix components. The use of a core-shell technology analytical column with an extensive gradient program has been shown to achieve reproducible chromatography.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in the analysis of complex biological samples.[2][3] To mitigate these effects, consider the following strategies:
-
Effective Sample Preparation: Employ rigorous extraction and clean-up methods like LLE or SPE to remove interfering substances.[2][4]
-
Chromatographic Separation: Optimize the LC method to separate 15-Hydroxy Lubiprostone from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 15-Hydroxy Lubiprostone | Incomplete extraction from the biological matrix. | For LLE: - Ensure the pH of the aqueous phase is optimized for the analyte's charge state.- Test different organic solvents or solvent mixtures to improve partitioning.- Increase the vortexing/mixing time and force to ensure thorough extraction.For SPE: - Check that the sorbent chemistry is appropriate for the analyte.- Optimize the pH of the sample load, wash, and elution solutions.- Ensure the column is not drying out at critical steps.- Use a stronger elution solvent. |
| Degradation of the analyte during sample processing. | - Keep samples on ice or at 4°C throughout the extraction process.[5] - Add antioxidants or enzyme inhibitors to the sample if enzymatic degradation is suspected.- Minimize the time between sample collection and extraction. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | - Ensure accurate and consistent pipetting of all reagents and samples.- Standardize all extraction steps, including mixing times and speeds.- Use an automated liquid handler for improved precision if available. |
| Matrix effects varying between samples. | - Implement a more robust sample clean-up procedure (e.g., combining LLE and SPE).- Use a SIL-IS to normalize for variations in matrix effects.- Dilute the sample with a suitable buffer, if sensitivity allows, to reduce the concentration of interfering matrix components. | |
| High Background Noise or Interferences in Chromatogram | Co-elution of endogenous prostaglandins or other matrix components. | - Optimize the chromatographic gradient to improve the separation of the analyte from interfering peaks.- Use a higher resolution mass spectrometer to differentiate the analyte from isobaric interferences.- Employ a more selective sample preparation technique to remove the interfering compounds. |
| Contamination from laboratory environment or reagents. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment.- Run blank samples to identify sources of contamination. | |
| Poor Peak Shape (Tailing or Fronting) | Issues with the analytical column. | - Ensure the column is properly equilibrated before each injection.- Check for column contamination and flush if necessary.- Replace the column if it has degraded. |
| Inappropriate mobile phase composition. | - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.- Check for compatibility between the sample solvent and the mobile phase. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of prostaglandin metabolites in various biological matrices. Note that specific data for 15-Hydroxy Lubiprostone in urine and tissue is limited in the public domain, and the values for prostaglandins, in general, are provided for guidance.
Table 1: Recovery Rates of Prostaglandin Metabolites
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Prostaglandins (General) | Plasma | SPE | ≥90% | [4] |
| Prostaglandins (General) | Urine | SPE | ≥90% | [4] |
| Prostaglandins (General) | Tissue Homogenate | SPE | ≥90% | [4] |
| Four Analytes (including toxins) | Human Plasma | Various | 85.2 - 105.4 | [6] |
| Four Analytes (including toxins) | Human Urine | Various | 82.1 - 103.8 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| Eicosanoids (General) | Biological Matrices | 0.0625 - 1 pg | - | [7] |
| Malachite Green & related | Shrimp Muscle | - | 0.5 µg/kg | [8] |
| Polar Metabolites | Plant | 0.0001 - 0.05 µM | 0.0005 - 0.1 µM | [9] |
Experimental Protocols
Detailed Methodology 1: Solid-Phase Extraction (SPE) of Prostaglandins from Complex Biological Matrices
This protocol is a general guideline for the extraction of prostaglandins from plasma, urine, or tissue homogenates and should be optimized for 15-Hydroxy Lubiprostone.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
SPE Column Conditioning:
-
Wash the C18 SPE column with 10 mL of methanol followed by 10 mL of deionized water.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE column at a slow, consistent flow rate (e.g., 0.5 mL/minute).[11]
-
-
Washing:
-
Wash the column with 10 mL of deionized water.
-
Wash the column with 10 mL of 15% ethanol in water.
-
Wash the column with 10 mL of hexane to remove non-polar lipids.[11]
-
-
Elution:
-
Elute the prostaglandins from the column with 10 mL of ethyl acetate.[11]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Methodology 2: Tissue Homogenization for Prostaglandin Analysis
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., T-PER containing protease inhibitors)
-
Glass tube homogenizer (Dounce or Potter-Elvehjem) or mechanical homogenizer
-
Ice bath
-
Centrifuge
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and immediately place it on dry ice or in liquid nitrogen to prevent degradation.
-
Weigh the frozen tissue.
-
-
Homogenization:
-
Place the weighed tissue in a pre-chilled glass homogenizer on ice.
-
Add an appropriate volume of ice-cold homogenization buffer (e.g., 10 µL of TRIZOL per mg of tissue or a specific volume of T-PER).[12]
-
Homogenize the tissue thoroughly by moving the pestle up and down until no visible tissue chunks remain.[10] For mechanical homogenizers, use short bursts (15-20 seconds) with rest intervals to prevent overheating.[13]
-
-
Cell Lysis and Debris Removal:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted prostaglandins, for further purification by SPE or direct analysis.
-
Visualizations
Lubiprostone Signaling Pathway
Caption: Lubiprostone activates EP4 receptors, leading to increased intracellular cAMP and PKA activation, which in turn stimulates ClC-2 and CFTR chloride channels.
Experimental Workflow for 15-Hydroxy Lubiprostone Recovery
Caption: A general workflow for the extraction and analysis of 15-Hydroxy Lubiprostone from biological samples.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree to troubleshoot low recovery of 15-Hydroxy Lubiprostone.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. arborassays.com [arborassays.com]
- 12. Reagent Protocols | Arizona Genetics Core [azgc.arizona.edu]
- 13. Disruption and Homogenization of Tissue for the Extraction of RNA | National Institute of Environmental Health Sciences [niehs.nih.gov]
Technical Support Center: Resolving Chromatographic Co-elution of 15-Hydroxy Lubiprostone with Endogenous Prostaglandins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone, with endogenous prostaglandins during bioanalysis.
Introduction
Lubiprostone, a prostaglandin E1 derivative, is rapidly metabolized to 15-Hydroxy Lubiprostone.[1][2] Accurate quantification of this metabolite in biological matrices, such as human plasma, is crucial for pharmacokinetic studies.[2] However, the structural similarity between 15-Hydroxy Lubiprostone and endogenous prostaglandins, particularly those of the E and D series, presents a significant analytical challenge, often leading to chromatographic co-elution and interference.[1] This guide offers practical solutions and detailed methodologies to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is there a co-elution issue between 15-Hydroxy Lubiprostone and endogenous prostaglandins?
A1: The co-elution arises from the structural similarities between 15-Hydroxy Lubiprostone and endogenous prostaglandins like Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2).[1] These molecules share similar physicochemical properties, leading to comparable retention times on reverse-phase chromatography columns under standard analytical conditions.
Q2: Which endogenous prostaglandins are most likely to interfere with 15-Hydroxy Lubiprostone analysis?
A2: Given that Lubiprostone is a derivative of Prostaglandin E1, endogenous PGE1 and its metabolites are the most probable sources of interference.[1][2] Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), which are also structurally related and commonly present in biological samples, can also pose a co-elution risk.
Q3: What is the recommended analytical technique for quantifying 15-Hydroxy Lubiprostone in the presence of endogenous prostaglandins?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][2] This technique allows for the differentiation of compounds with the same retention time based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution
If you are observing poor separation between 15-Hydroxy Lubiprostone and interfering peaks, consider the following troubleshooting steps:
-
Optimize the LC Gradient: A shallow gradient elution program can enhance the separation of structurally similar compounds. An extensive gradient program with a core-shell technology analytical column has been shown to be effective.[1]
-
Adjust Mobile Phase Composition: The addition of mobile phase modifiers can influence selectivity. Experiment with different concentrations of weak acids, such as formic acid or acetic acid, to alter the ionization state of the analytes and improve separation.
-
Evaluate Different Stationary Phases: While C18 columns are commonly used, exploring different bonded phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, may offer alternative selectivity for prostaglandin-like molecules.
Issue 2: Mass Spectrometric Interference
Even with chromatographic separation, isobaric (same mass) interferences can occur. To address this:
-
Select Specific MRM Transitions: Utilize highly specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and potential interferents. The selection of a unique daughter ion is crucial for differentiating 15-Hydroxy Lubiprostone from co-eluting prostaglandins.[1]
-
Verify Peak Identity: In the absence of complete chromatographic separation, the ratio of multiple MRM transitions for a given analyte should remain constant across the chromatographic peak. A change in this ratio may indicate the presence of an interfering compound.
Experimental Protocols
Detailed LC-MS/MS Methodology
This protocol is a composite based on validated methods for the analysis of 15-Hydroxy Lubiprostone and related prostaglandins.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add an appropriate internal standard (e.g., a deuterated analog of 15-Hydroxy Lubiprostone).
-
Acidify the plasma sample with a weak acid (e.g., 1 M formic acid) to a pH of approximately 3-4.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions
-
Column: A core-shell C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is recommended for high-efficiency separations.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient Program: A shallow gradient is recommended to maximize resolution.
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 8.0 | 60 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 12.0 | 30 |
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for prostaglandins.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 15-Hydroxy Lubiprostone | 391.2 | Specific daughter ion to be optimized |
| Prostaglandin E1 (PGE1) | 353.2 | 317.2 |
| Prostaglandin E2 (PGE2) | 351.2 | 271.2 |
| Prostaglandin D2 (PGD2) | 351.2 | 271.2 |
Note: The specific product ion for 15-Hydroxy Lubiprostone should be determined by direct infusion of a standard into the mass spectrometer to identify the most abundant and stable fragment.
Data Presentation
Table 1: Method Validation Parameters
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for 15-Hydroxy Lubiprostone in human plasma.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1.0 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Monitored | Within acceptable limits |
Visualizations
Caption: Experimental workflow for 15-Hydroxy Lubiprostone analysis.
Caption: Troubleshooting logic for co-elution issues.
References
Troubleshooting poor peak shape and reproducibility in 15-Hydroxy Lubiprostone analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of 15-Hydroxy Lubiprostone, the major active metabolite of Lubiprostone.[1][2][3] It is intended for researchers, scientists, and drug development professionals encountering challenges with poor peak shape and reproducibility in their analytical experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during the analysis of 15-Hydroxy Lubiprostone.
Issue: Poor Peak Shape (Tailing or Fronting)
Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and precision of quantification.[4][5]
Initial Troubleshooting Steps:
-
Review Chromatogram: Determine if the issue affects all peaks or only the 15-Hydroxy Lubiprostone peak. If all peaks are affected, the problem is likely systemic (instrumental). If only the analyte peak is affected, the issue is likely method-specific.
-
Verify Method Parameters: Double-check that the mobile phase composition, pH, flow rate, and column temperature are correct as per the validated method.
-
Column Health Check: Assess the age and injection history of the column. Columns can degrade over time, especially after numerous injections or exposure to harsh conditions.[5]
Troubleshooting Workflow for Poor Peak Shape:
Issue: Poor Reproducibility (Inconsistent Retention Times or Peak Areas)
Lack of reproducibility can stem from various factors, from sample preparation to instrument performance.
Initial Troubleshooting Steps:
-
Evaluate Internal Standard Performance: If using an internal standard, check its peak area and retention time consistency across injections. Variability in the internal standard suggests a systemic issue.
-
Sample Preparation Review: Ensure consistency in sample extraction and handling procedures. Due to the low concentrations of 15-Hydroxy Lubiprostone in plasma, meticulous and consistent sample preparation is crucial.
-
Instrument Stability Check: Verify the stability of the pump flow rate and detector response.
Troubleshooting Workflow for Poor Reproducibility:
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing 15-Hydroxy Lubiprostone?
A1: Peak tailing for a compound like 15-Hydroxy Lubiprostone, which has polar functional groups, is often caused by secondary interactions with the stationary phase.[6] Specifically, interactions with acidic silanol groups on the silica-based column packing can lead to tailing.[6][7] Other potential causes include column overload and packing bed deformation.[8]
Q2: How can I prevent peak fronting in my chromatogram?
A2: Peak fronting is commonly a result of column overload, where too much sample is injected, or the sample concentration is too high.[4][7] It can also be caused by poor sample solubility in the mobile phase or a column collapse due to harsh pH or temperature conditions.[7][8] To prevent this, try reducing the injection volume or sample concentration.[4]
Q3: My retention times are shifting from one injection to the next. What should I investigate?
A3: Shifting retention times are typically due to inconsistencies in the mobile phase composition or flow rate. Ensure your mobile phase is fresh, well-mixed, and degassed. Check the HPLC system for any leaks and verify that the pump is delivering a constant flow rate. Temperature fluctuations can also affect retention times, so ensure the column compartment temperature is stable.
Q4: I'm observing low signal intensity and high baseline noise. What could be the problem?
A4: Given the low detection levels required for 15-Hydroxy Lubiprostone (in the picogram range), a high baseline can be a significant challenge. This can be due to matrix interferences from plasma, as other endogenous prostaglandins may have similar structures. To address this, optimize the mass spectrometry parameters and consider a highly selective sample preparation technique like liquid-liquid extraction. Using a core-shell technology analytical column may also improve chromatography.
Q5: What type of analytical column is recommended for 15-Hydroxy Lubiprostone analysis?
A5: A reversed-phase C18 column is commonly used for the analysis of 15-Hydroxy Lubiprostone.[3] Specifically, a high-efficiency column, such as one with a smaller particle size (e.g., 1.7 µm) and a shorter length, can provide good resolution and peak shape.[3] Using a column with end-capping can help minimize peak tailing caused by silanol interactions.[7]
Experimental Protocols
Representative LC-MS/MS Method for 15-Hydroxy Lubiprostone in Human Plasma
This protocol is a representative example based on published methods.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent mixture (e.g., methyl tertiary butyl ether, dichloromethane, and ethyl acetate).[3]
-
Vortex the mixture and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase | Gradient elution with Ammonium acetate and Methanol[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
3. Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Specific to 15-Hydroxy Lubiprostone |
| Product Ion (m/z) | Specific to 15-Hydroxy Lubiprostone |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of 15-Hydroxy Lubiprostone from a study in healthy volunteers.
| Parameter | Mean ± SD |
| Cmax (pg/mL) | 75.8 ± 57.6[1][2] |
| AUC0-t (pg·h/mL) | 222 ± 68.0[1][2] |
Note: These values were obtained after administration of Lubiprostone capsules under fed conditions.[1][2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. acdlabs.com [acdlabs.com]
- 8. youtube.com [youtube.com]
Calibration curve issues in the low concentration range for 15-Hydroxy Lubiprostone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bioanalysis of 15-Hydroxy Lubiprostone, particularly concerning calibration curve performance at low concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a reliable calibration curve for 15-Hydroxy Lubiprostone at low concentrations challenging?
A1: The bioanalysis of 15-Hydroxy Lubiprostone, the active metabolite of Lubiprostone, presents several challenges at low concentrations (in the low pg/mL range) due to a combination of factors:
-
Low Systemic Exposure: Lubiprostone is administered in microdoses and is rapidly metabolized, leading to very low circulating concentrations of 15-Hydroxy Lubiprostone in plasma.[1][2]
-
Endogenous Interferences: As a prostaglandin derivative, 15-Hydroxy Lubiprostone is susceptible to interference from other structurally similar endogenous prostaglandins present in the biological matrix. This can lead to high background noise and a lack of specificity at the lower limit of quantitation (LLOQ).
-
Matrix Effects: The plasma matrix can significantly impact the ionization efficiency of 15-Hydroxy Lubiprostone in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon can compromise the accuracy and precision of the measurement, especially at low concentrations where the signal-to-noise ratio is already low.
-
High Baseline: The use of highly sensitive mass spectrometers required for detection at these low levels can often result in a high baseline, making it difficult to distinguish the analyte peak from the noise at the LLOQ.
Q2: What is a typical LLOQ for 15-Hydroxy Lubiprostone in human plasma?
A2: A highly sensitive LC-MS/MS method can achieve a lower limit of quantitation (LLOQ) of approximately 1.0 pg/mL for 15-Hydroxy Lubiprostone in human plasma. The precision and accuracy at the LLOQ should ideally be within ±20%.
Q3: What are the recommended sample preparation techniques for 15-Hydroxy Lubiprostone analysis?
A3: Liquid-liquid extraction (LLE) is a commonly employed and effective technique for extracting 15-Hydroxy Lubiprostone from plasma. LLE helps to remove proteins and other matrix components that can interfere with the analysis, thereby reducing matrix effects and improving the overall sensitivity and robustness of the method.
Troubleshooting Guide: Low Concentration Calibration Curve Issues
This guide addresses common problems encountered with the calibration curve for 15-Hydroxy Lubiprostone in the low concentration range.
Issue 1: Poor Linearity of the Calibration Curve at the Low End
Symptom: The calibration curve is not linear, particularly at the lower concentration standards, and may show a positive or negative bias.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inaccurate preparation of low concentration standards | Prepare fresh low concentration standards by serial dilution from a newly prepared stock solution. Ensure thorough vortexing at each dilution step. Use calibrated pipettes and high-purity solvents. |
| Matrix effects | Optimize the sample preparation procedure to improve cleanup. A robust liquid-liquid extraction protocol is recommended. Consider using a different extraction solvent or a multi-step extraction process. |
| Carryover | Inject a series of blank samples after the highest concentration standard to check for carryover. If observed, optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration. |
| Inappropriate weighting factor | For LC-MS/MS data, where variance often increases with concentration, a weighted linear regression (e.g., 1/x or 1/x²) is typically more appropriate than a simple linear regression. Re-process the data using different weighting factors to find the best fit. |
Issue 2: High Variability and Poor Reproducibility at the LLOQ
Symptom: The precision (%CV) of the replicate LLOQ samples is greater than 20%, and the accuracy is outside the 80-120% range.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low signal-to-noise (S/N) ratio | Optimize the mass spectrometer parameters for 15-Hydroxy Lubiprostone to enhance signal intensity. This includes optimizing the collision energy, cone voltage, and other source parameters. Ensure the selection of a specific and intense daughter ion for quantification. |
| Inconsistent sample extraction recovery | Ensure the liquid-liquid extraction procedure is well-controlled and reproducible. Pay close attention to consistent vortexing times, centrifugation speeds, and solvent volumes. The use of a deuterated internal standard can help to compensate for variability in recovery. |
| Matrix effects from different lots of plasma | Evaluate the matrix effect using at least six different lots of blank plasma. If significant lot-to-lot variability is observed, further optimization of the sample cleanup and chromatographic separation is necessary. |
| Adsorption of the analyte | At low concentrations, analytes can adsorb to plasticware. Use silanized glassware or low-binding polypropylene tubes and pipette tips for the preparation of low concentration standards and samples. |
Data Presentation
Table 1: Representative Calibration Curve Data for 15-Hydroxy Lubiprostone
| Nominal Concentration (pg/mL) | Mean Calculated Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 (LLOQ) | 1.05 | 105.0 | 8.5 |
| 2.50 | 2.45 | 98.0 | 6.2 |
| 5.00 | 5.10 | 102.0 | 4.8 |
| 10.0 | 9.90 | 99.0 | 3.5 |
| 25.0 | 25.5 | 102.0 | 2.9 |
| 50.0 | 49.0 | 98.0 | 3.1 |
| 100 | 101 | 101.0 | 2.5 |
| 200 (ULOQ) | 198 | 99.0 | 2.8 |
Table 2: Representative Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Concentration (pg/mL) | Mean Calculated Concentration (pg/mL) | Accuracy (%) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) |
| LLOQ QC | 1.00 | 1.03 | 103.0 | 7.9 | 9.2 |
| Low QC | 2.80 | 2.75 | 98.2 | 5.4 | 6.8 |
| Medium QC | 40.0 | 41.2 | 103.0 | 4.1 | 5.5 |
| High QC | 160 | 155 | 96.9 | 3.8 | 4.9 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a representative example based on commonly used methods for the extraction of prostaglandins from plasma.
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (15-Hydroxy Lubiprostone-d4 in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 1% formic acid in water and vortex for 30 seconds.
-
Add 1.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Cap the tube and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. Actual parameters should be optimized for the specific instrument used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with core-shell technology is recommended for good peak shape and resolution (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90% to 30% B
-
6.1-8.0 min: 30% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
15-Hydroxy Lubiprostone: m/z 391.2 → 313.1 (Quantifier), m/z 391.2 → 113.0 (Qualifier)
-
15-Hydroxy Lubiprostone-d4 (IS): m/z 395.2 → 317.1
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 8 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Visualizations
Caption: Troubleshooting workflow for low concentration calibration curve issues.
Caption: Experimental workflow for 15-Hydroxy Lubiprostone bioanalysis.
References
Impact of different anticoagulants on the analysis of 15-Hydroxy Lubiprostone in plasma.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 15-Hydroxy Lubiprostone, the major active metabolite of Lubiprostone, in plasma samples.
Frequently Asked Questions (FAQs)
Q1: Why is 15-Hydroxy Lubiprostone measured in pharmacokinetic studies instead of the parent drug, Lubiprostone?
A1: Lubiprostone has very low systemic exposure after oral administration, leading to plasma concentrations that are often below the limit of quantification (<10 pg/mL).[1][2][3] Therefore, its active metabolite, 15-Hydroxy Lubiprostone (M3), which is present at higher concentrations, is the recommended analyte for pharmacokinetic evaluations.[4][5][6]
Q2: What are the main challenges in developing a bioanalytical method for 15-Hydroxy Lubiprostone?
A2: The primary challenges include:
-
Low Concentrations: Due to the microdosing of Lubiprostone capsules, the resulting plasma concentrations of 15-Hydroxy Lubiprostone are very low (in the pg/mL range).[4][5]
-
Matrix Interferences: As a prostaglandin derivative, 15-Hydroxy Lubiprostone analysis can be affected by interference from other endogenous prostaglandins with similar structures present in the plasma matrix.
Q3: Which analytical technique is most suitable for the quantification of 15-Hydroxy Lubiprostone in plasma?
A3: A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the established and recommended technique for the quantification of 15-Hydroxy Lubiprostone in human plasma.[4][5][6]
Q4: How does the metabolism of Lubiprostone proceed to form 15-Hydroxy Lubiprostone?
A4: Lubiprostone is rapidly metabolized in the stomach and jejunum, not by the hepatic cytochrome P450 system, but by carbonyl reductase.[1][7][8] This involves the reduction of the carbonyl group at the 15-position to a hydroxyl group, forming the active metabolite 15-Hydroxy Lubiprostone (M3).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no analyte signal | Inadequate extraction recovery. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. Ensure the pH of the sample and the choice of extraction solvent are appropriate for 15-Hydroxy Lubiprostone. |
| Instability of the analyte in the collected plasma. | Ensure proper and immediate handling of blood samples after collection. This includes prompt centrifugation at a low temperature and storage of plasma at -70°C or lower. The stability of the analyte in the chosen anticoagulant should be validated. | |
| High background or matrix effects | Interference from endogenous plasma components (e.g., other prostaglandins). | Improve chromatographic separation to resolve the analyte from interfering peaks. Optimize the mass spectrometer parameters (e.g., selection of a unique daughter ion) for higher selectivity. |
| Contamination from collection tubes or processing materials. | Use high-quality collection tubes and solvents. Include blank matrix samples in the analysis to identify sources of contamination. | |
| Poor reproducibility of results | Inconsistent sample preparation. | Ensure all steps of the sample preparation protocol are followed precisely for all samples. Use an internal standard to correct for variability. |
| Variability in instrument performance. | Regularly check the performance of the LC-MS/MS system, including calibration and quality control samples throughout the analytical run. |
Impact of Anticoagulants
General Considerations for Anticoagulant Selection in Bioanalysis:
| Anticoagulant | Advantages | Potential Disadvantages for LC-MS/MS | Recommendation for 15-Hydroxy Lubiprostone Analysis |
| EDTA (K2 or K3) | Strong chelating agent, effectively prevents clotting. | Can cause ion suppression. The counter-ions (K+) can form adducts with the analyte.[12] | Commonly used in bioanalytical methods. However, its compatibility and potential for matrix effects must be thoroughly validated for 15-Hydroxy Lubiprostone. |
| Heparin (Sodium or Lithium) | Acts by inhibiting thrombin. | Can interfere with some analytical methods and may not be suitable for all analytes.[12][13] It has been noted to cause fewer matrix effects for some compounds.[12] | Should be evaluated during method development to ensure it does not interfere with the analysis or affect the stability of 15-Hydroxy Lubiprostone. |
| Sodium Citrate | Reversible anticoagulant. | Can cause significant ion suppression and matrix effects.[12] The liquid form can dilute the sample. | Generally less preferred for LC-MS/MS-based bioanalysis due to the higher potential for interference.[12] |
Experimental Protocols
Validated LC-MS/MS Method for Quantification of 15-Hydroxy Lubiprostone in Human Plasma
This protocol is a synthesized representation based on published validated methods.[4][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., a deuterated analog of 15-Hydroxy Lubiprostone).
-
Vortex for 30 seconds.
-
Add 100 µL of a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0) and vortex.
-
Add 1.5 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 15-Hydroxy Lubiprostone and the internal standard should be optimized.
-
3. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).[14][15]
Visualizations
Caption: Metabolic pathway of Lubiprostone to 15-Hydroxy Lubiprostone.
Caption: Experimental workflow for 15-Hydroxy Lubiprostone analysis.
References
- 1. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmahealths.com [pharmahealths.com]
- 8. What is Lubiprostone used for? [synapse.patsnap.com]
- 9. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. | Semantic Scholar [semanticscholar.org]
- 11. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPLC-ESI-QTOF/MS and multivariate data analysis for blood plasma and serum metabolomics: effect of experimental artefacts and anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of whole blood and plasma ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for 15-Hydroxy Lubiprostone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of 15-hydroxy lubiprostone, the primary active metabolite of lubiprostone, in human plasma. The validation parameters discussed adhere to the principles outlined in the FDA's current guidance, which aligns with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2][3]
Lubiprostone, a locally acting chloride channel activator, has very low systemic bioavailability.[4][5][6] Consequently, its major and pharmacologically active metabolite, 15-hydroxy lubiprostone, is the recommended analyte for pharmacokinetic assessments.[4][5][6] The low dosage of lubiprostone results in picogram-level concentrations of this metabolite, presenting a significant challenge for bioanalytical method development.[4][5][6][7]
This document compares the well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a hypothetical Enzyme-Linked Immunosorbent Assay (ELISA) to highlight the respective strengths and weaknesses of these techniques for this specific application.
Data Presentation: Comparison of Bioanalytical Methods
The following table summarizes the performance characteristics of a validated LC-MS/MS method and a prospective ELISA for the quantification of 15-hydroxy lubiprostone.
| Validation Parameter | LC-MS/MS Method | ELISA / Immunoassay | FDA (ICH M10) Guideline |
| Selectivity/Specificity | High; capable of distinguishing between structurally similar prostaglandins. | Moderate to High; potential for cross-reactivity with other prostaglandins.[8] | The analyte should be differentiated from endogenous matrix components and metabolites.[2] |
| Lower Limit of Quantitation (LLOQ) | 1.0 - 2.5 pg/mL[6][7] | 10 - 50 pg/mL (Estimated) | Analyte response at LLOQ should be at least 5 times the blank response.[9] |
| Calibration Curve Range | 1.0 - 300 pg/mL | 10 - 1000 pg/mL (Estimated) | At least 6 non-zero standards; correlation coefficient (r) ≥ 0.99 is recommended. |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ)[1][2][9] | Within ± 20% (± 25% at LLOQ) | Within ± 15% of nominal values (± 20% at LLOQ).[9] |
| Precision (% CV) | < 15% (< 20% at LLOQ)[1][2][9] | < 20% (< 25% at LLOQ) | Should not exceed 15% (20% at LLOQ).[9] |
| Matrix Effect | Assessed and minimized; essential due to ion suppression/enhancement. | Less of a concern, but non-specific binding can be an issue. | Should be evaluated to ensure accuracy and precision are not compromised.[1] |
| Sample Throughput | Moderate; dependent on chromatographic run time. | High; suitable for batch processing of numerous samples.[10] | Not specified; method should be practical for the number of study samples. |
| Cost per Sample | High; requires specialized equipment and trained personnel.[11] | Low to Moderate; generally more cost-effective than LC-MS/MS.[8][11] | Not specified. |
| Method Development Time | Longer; requires optimization of chromatography and mass spectrometry parameters. | Shorter; often available as pre-developed kits for similar analytes.[12][13] | Not specified. |
Experimental Protocols
Validated LC-MS/MS Method for 15-Hydroxy Lubiprostone
This protocol is based on established and validated methods for the quantification of 15-hydroxy lubiprostone in human plasma.[4][5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., a deuterated analog of 15-hydroxy lubiprostone).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for injection.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program: A suitable gradient to separate the analyte from matrix components.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-Hydroxy Lubiprostone: Optimized parent ion → fragment ion transition.
-
Internal Standard: Optimized parent ion → fragment ion transition.
-
-
Source Parameters: Optimized to ensure maximum sensitivity (e.g., ion spray voltage, temperature, gas flows).
4. Method Validation Procedures
The method is validated according to FDA (ICH M10) guidelines, assessing selectivity, specificity, accuracy, precision, calibration curve performance, LLOQ, matrix effect, and the stability of the analyte under various conditions (freeze-thaw, short-term benchtop, and long-term storage).[1][14][15]
Mandatory Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of a bioanalytical method validation process as stipulated by the FDA's ICH M10 guidance.
Caption: Workflow for bioanalytical method validation according to FDA (ICH M10) guidelines.
Logical Relationship of Key Validation Parameters
The following diagram illustrates the relationship between key validation parameters that ensure a reliable bioanalytical method.
Caption: Core parameters ensuring a reliable bioanalytical method.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. fda.gov [fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Prostaglandin E2 Parameter Assay Kit (KGE004B): Novus Biologicals [novusbio.com]
- 14. fda.gov [fda.gov]
- 15. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Comparison of 15-Hydroxy Lubiprostone-d7 with other internal standards for Lubiprostone analysis.
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lubiprostone, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of 15-Hydroxy Lubiprostone-d7 with other potential internal standards, supported by established principles of bioanalytical method validation.
The Critical Role of the Internal Standard in Lubiprostone Analysis
Lubiprostone exhibits low systemic exposure, and its therapeutic effects are primarily localized to the gastrointestinal tract. Consequently, its major and measurable active metabolite in plasma, 15-hydroxylubiprostone, is the recommended analyte for pharmacokinetic evaluations.[1][2][3] The quantification of this metabolite at low concentrations requires a highly sensitive and robust bioanalytical method, where the internal standard plays a pivotal role in correcting for variability during sample preparation and analysis.[4][5]
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for potential matrix effects and procedural losses.[4][6]
Comparison of Internal Standard Performance
This section compares the expected performance of three classes of internal standards for 15-hydroxylubiprostone analysis: a stable isotope-labeled (SIL) internal standard (this compound), a hypothetical structural analog, and a non-related compound (Indapamide), which has been used in some studies.[3]
| Parameter | This compound (SIL) | Structural Analog (Hypothetical) | Non-Related Compound (e.g., Indapamide) |
| Accuracy & Precision | Excellent: Co-elutes with the analyte, providing the most effective correction for variability.[3][6] | Good to Moderate: May have different extraction recovery and ionization response. | Moderate to Poor: Significant differences in physicochemical properties can lead to poor correction and compromised data quality.[7] |
| Matrix Effect Compensation | Excellent: Experiences the same ion suppression or enhancement as the analyte due to identical chemical properties.[4][6] | Moderate: May not fully compensate for matrix effects due to differences in ionization efficiency. | Poor: Unlikely to effectively compensate for matrix effects experienced by the analyte. |
| Extraction Recovery | Identical: Behaves identically to the analyte during sample preparation.[3] | Similar but not Identical: Minor structural differences can lead to variations in recovery. | Different: Will have a different extraction profile, leading to inaccurate correction for analyte losses. |
| Chromatographic Behavior | Nearly Identical: Co-elutes with the analyte, ensuring simultaneous analysis under the same conditions. | Similar: May have a slightly different retention time. | Different: Will have a different retention time, which may not be ideal for complex analyses. |
Experimental Protocols
A robust bioanalytical method for 15-hydroxylubiprostone in human plasma using an LC-MS/MS system is outlined below. This protocol is based on validated methods and best practices in the field.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 5% formic acid and vortex.
-
Add 1 mL of ethyl acetate, vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
15-hydroxylubiprostone: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Mandatory Visualizations
Lubiprostone Signaling Pathway
Caption: Mechanism of action of Lubiprostone in intestinal epithelial cells.
Experimental Workflow for Lubiprostone Analysis
Caption: Bioanalytical workflow for the quantification of 15-hydroxylubiprostone.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Lubiprostone. Based on fundamental principles of analytical chemistry and regulatory guidance, the stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of high-quality data essential for pharmacokinetic studies and drug development. While other internal standards may be employed, they introduce a greater risk of analytical error and may not meet the stringent requirements of regulatory submissions. Therefore, for the most accurate and reliable quantification of Lubiprostone's major metabolite, this compound is the recommended internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 15-Hydroxy Lubiprostone between different laboratories.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone, in human plasma. Ensuring the reproducibility and consistency of analytical results across different laboratories is paramount for the successful clinical development and bioequivalence assessment of Lubiprostone. This document outlines the experimental protocols for a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and presents a comparative summary of validation data from two independent laboratories.
Introduction: The Importance of Cross-Validation
Lubiprostone, a locally acting chloride channel activator, has very low systemic bioavailability, making its direct measurement in plasma challenging.[1][2] Consequently, its major and only measurable active metabolite, 15-Hydroxy Lubiprostone, serves as the key analyte for pharmacokinetic and bioequivalence studies.[1][2][3][4] The development of robust and reliable analytical methods for this metabolite is therefore critical.
Inter-laboratory cross-validation is a vital process to ensure that analytical data generated at different sites are comparable and reliable. This is particularly crucial for multi-center clinical trials and when transferring analytical methods between laboratories. This guide provides an objective comparison of two independently validated LC-MS/MS methods for the analysis of 15-Hydroxy Lubiprostone, highlighting key performance characteristics.
Comparative Analysis of Analytical Method Performance
The following tables summarize the quantitative performance data from two distinct, validated LC-MS/MS methods for 15-Hydroxy Lubiprostone in human plasma. While a direct head-to-head cross-validation study is not publicly available, this comparison of their individual validation data provides valuable insights into the expected performance of such methods.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Laboratory A (Lambda Therapeutic Research) | Laboratory B (Li et al., 2022)[1][2][5] |
| Instrumentation | LC-MS/MS | LC-MS/MS |
| Analyte | 15-Hydroxy Lubiprostone | 15-Hydroxylubiprostone |
| Internal Standard | Not Specified | Not Specified |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range | 1.04 - 837.28 pg/mL | Not explicitly stated in abstract |
| Lower Limit of Quantitation (LLOQ) | 1.04 pg/mL | Not explicitly stated in abstract, but described as "highly sensitive" |
Table 2: Comparative Precision and Accuracy Data
Laboratory A (Lambda Therapeutic Research)
| Quality Control Sample | Mean (pg/mL) | SD (±) | Precision (%CV) | Accuracy (%) | n |
| DQC (1/5) | 837.2842 | 45.7294 | 5.5 | 93.2 | 18 |
| HQC | 238.1477 | 13.49126 | 5.7 | 100.7 | 18 |
| MQC | 139.1158 | 8.80338 | 6.3 | 98 | 18 |
| LMQC | 40.3883 | 2.56019 | 6.3 | 101.6 | 18 |
| LQC | 2.8057 | 0.29704 | 10.6 | 93.6 | 18 |
| LOQQC | 1.0428 | 0.17826 | 17.1 | 101.1 | 18 |
While specific quantitative data for precision and accuracy from the study by Li et al. are not available in the provided abstract, the publication affirms that a "highly sensitive and selective" method was "fully validated" and successfully applied to a pharmacokinetic study, implying that these parameters met regulatory acceptance criteria.
Experimental Protocols
The following sections detail a representative experimental protocol for the analysis of 15-Hydroxy Lubiprostone in human plasma using LC-MS/MS, based on methodologies described in the cited literature.[1][2]
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add the internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Ionization Mode: Electrospray ionization in either positive or negative mode, depending on the optimized parameters for 15-Hydroxy Lubiprostone and the internal standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the cross-validation workflow and the metabolic pathway of Lubiprostone.
Conclusion
The development and validation of sensitive and robust bioanalytical methods for 15-Hydroxy Lubiprostone are essential for advancing the clinical development of Lubiprostone. The data presented from two independent laboratories demonstrate that LC-MS/MS methods can achieve the required sensitivity and performance for the reliable quantification of this key metabolite in human plasma. Adherence to rigorous validation protocols and conducting inter-laboratory cross-validation are critical steps to ensure data integrity and comparability across different research and clinical sites, ultimately supporting successful drug development and regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioequivalence of the Lubiprostone Capsule in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Incurred Sample Reanalysis for 15-Hydroxy Lubiprostone in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioanalytical methods and incurred sample reanalysis (ISR) for 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone, in human plasma. Due to Lubiprostone's low systemic exposure, pharmacokinetic (PK) evaluations rely on the accurate quantification of this metabolite.[1][2][3][4] This document outlines a validated LC-MS/MS method, presents its performance data, and discusses the application of ISR to ensure the reliability of clinical trial data.
I. Bioanalytical Method for 15-Hydroxy Lubiprostone
The quantification of 15-Hydroxy Lubiprostone in plasma presents analytical challenges due to its low concentrations and potential interference from endogenous prostaglandins. A highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated to overcome these issues.[1][2][3][4]
Experimental Protocol: LC-MS/MS Method
A detailed experimental protocol for the quantification of 15-Hydroxy Lubiprostone in human plasma is summarized below.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
A specific volume of human plasma is treated with a protein precipitation agent.
-
The analyte is then extracted using an organic solvent.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Analytical Column: A core-shell technology column is utilized for reproducible chromatography.
-
Mobile Phase: A gradient elution with a suitable combination of aqueous and organic phases (e.g., 0.1% formic acid in water and acetonitrile) is employed.[5]
-
Flow Rate: A constant flow rate (e.g., 0.65 mL/min) is maintained.[5]
-
Run Time: An extensive gradient program with a run time of approximately 10 minutes ensures good separation.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and its internal standard.[4]
-
Mass Transitions: Specific precursor-to-product ion transitions are monitored for 15-Hydroxy Lubiprostone (e.g., m/z 391.2 → 373.2) and its deuterated internal standard (e.g., 15-Hydroxy Lubiprostone-d4, m/z 395.2 → 377.2).[5]
Data Presentation: Method Validation Parameters
The following table summarizes the typical performance characteristics of the validated LC-MS/MS method for 15-Hydroxy Lubiprostone.
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1.0 - 2.5 pg/mL[6] |
| Linearity Range | 1.0 - 1000 pg/mL |
| Precision (%CV) | Intra-day: < 15%, Inter-day: < 15% |
| Accuracy (%) | Within ± 15% of nominal concentration |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Minimal to no significant matrix effect observed |
| Stability | Bench-top (e.g., 16 hours), Freeze-thaw (e.g., 5 cycles), Long-term (e.g., 13 days) |
II. Incurred Sample Reanalysis (ISR)
ISR is a critical component of bioanalytical method validation, designed to demonstrate the reproducibility of the analytical method with actual study samples.[7][8][9][10][11] It provides confidence in the reliability of pharmacokinetic data from clinical trials.[7]
Standard ISR Protocol vs. Alternative Approaches
The standard approach to ISR is well-defined by regulatory agencies like the FDA and EMA.[7][8] However, alternative strategies can be considered based on study-specific needs and risk assessments.
| Aspect | Standard ISR Protocol | Alternative/Comparative Approaches | Supporting Rationale |
| Sample Selection | Random selection of samples around Cmax and in the elimination phase.[9] | Risk-based selection: focusing on samples with unexpected PK profiles, samples from specific patient populations, or samples showing analytical anomalies. | A targeted approach may be more effective in identifying potential issues with the bioanalytical method.[8] |
| Number of Samples | Typically 10% of the first 1000 samples and 5% of the remaining samples.[8] | A tiered approach with a smaller initial percentage (e.g., 5-7%) followed by an expanded analysis if discrepancies are observed.[8][12] | This can be more resource-efficient for large studies while still providing a robust assessment of reproducibility.[12] |
| Acceptance Criteria | For small molecules, the difference between the original and reanalyzed concentrations should be within ±20% of their mean for at least 67% of the samples.[7] | Tighter acceptance criteria (e.g., ±15%) for pivotal bioequivalence studies to increase confidence in the data. | Stricter criteria may be warranted for studies with narrow therapeutic windows or high variability. |
| Investigation of Failures | A documented investigation is required to identify the root cause of the failure.[9] | Proactive investigation of any trends or biases even if the overall ISR passes, including evaluation of metabolite interference or sample stability.[7] | Early identification of subtle analytical issues can prevent larger problems later in the study. |
Experimental Data: Example ISR Results for 15-Hydroxy Lubiprostone
While specific ISR data for 15-Hydroxy Lubiprostone is not publicly available in detail, a successfully validated method would be expected to meet the standard acceptance criteria. A hypothetical representation of ISR results is shown below.
| Sample ID | Original Conc. (pg/mL) | Reanalyzed Conc. (pg/mL) | Mean Conc. (pg/mL) | % Difference | Pass/Fail |
| SUBJ-001-08 | 55.2 | 52.8 | 54.0 | -4.4% | Pass |
| SUBJ-003-12 | 189.7 | 201.3 | 195.5 | 5.9% | Pass |
| SUBJ-005-06 | 25.1 | 28.9 | 27.0 | 14.1% | Pass |
| SUBJ-008-10 | 98.4 | 89.9 | 94.15 | -9.0% | Pass |
| ... | ... | ... | ... | ... | ... |
| Overall Result | >67% Pass |
III. Visualizations
Metabolic Pathway of Lubiprostone
Caption: Metabolic conversion of Lubiprostone to 15-Hydroxy Lubiprostone for PK analysis.
Incurred Sample Reanalysis Workflow
Caption: Workflow for conducting Incurred Sample Reanalysis in a pharmacokinetic study.
Logical Relationship for ISR Acceptance
Caption: Decision logic for the acceptance of Incurred Sample Reanalysis results.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mac-mod.com [mac-mod.com]
- 6. tandfonline.com [tandfonline.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative study of different extraction methods for 15-Hydroxy Lubiprostone.
A detailed review of Liquid-Liquid Extraction, Solid-Phase Extraction, and Supercritical Fluid Extraction for the isolation of Lubiprostone's primary active metabolite, offering insights into performance, efficiency, and practicality for researchers and drug development professionals.
In the landscape of pharmaceutical analysis, the meticulous extraction of drug metabolites is a critical precursor to accurate quantification and subsequent pharmacokinetic and bioequivalence studies. For 15-Hydroxy Lubiprostone, the major active metabolite of the chronic idiopathic constipation treatment Lubiprostone, robust and efficient extraction from biological matrices is paramount. This guide provides a comparative overview of three prominent extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their analytical needs.
Performance Comparison of Extraction Methods
The selection of an optimal extraction method hinges on a balance of several key performance indicators, including recovery rate, purity of the extract, processing time, solvent consumption, and cost. While direct comparative studies on 15-Hydroxy Lubiprostone are limited, data from studies on related prostaglandin compounds and general comparative analyses of these techniques provide a strong basis for evaluation.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Recovery | Generally moderate to high, but can be affected by analyte polarity and solvent choice. | High and consistent recoveries are often achievable with optimized sorbents and elution solvents.[1] For related prostaglandins, recoveries of >90% have been reported.[2] | High recovery rates are possible, particularly with the use of co-solvents. |
| Selectivity/Purity | Can be lower, with a higher potential for co-extraction of interfering matrix components. | Generally provides cleaner extracts compared to LLE due to the specificity of the sorbent-analyte interaction.[3] | Highly selective, as the solvent properties of the supercritical fluid can be finely tuned by adjusting pressure and temperature.[4] |
| Processing Time | Can be time-consuming and labor-intensive, especially for large numbers of samples. | Amenable to automation and high-throughput screening, significantly reducing processing time per sample.[5] | Extraction times are typically short.[4] |
| Solvent Consumption | Typically requires large volumes of organic solvents. | Uses significantly smaller volumes of organic solvents compared to LLE.[1] | Primarily uses carbon dioxide, a green solvent, with small amounts of organic co-solvents.[6] |
| Cost | Lower initial cost for materials and equipment. | Higher cost per sample due to the price of SPE cartridges. | High initial investment for specialized equipment. |
| Environmental Impact | High, due to the use of large volumes of potentially hazardous organic solvents. | Lower than LLE due to reduced solvent usage. | Low, as it primarily uses non-toxic, recyclable CO2.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are representative protocols for LLE and SPE, based on established methods for 15-Hydroxy Lubiprostone and related prostaglandins. A conceptual protocol for SFE is also provided, highlighting its potential application.
Liquid-Liquid Extraction (LLE) Protocol for 15-Hydroxy Lubiprostone from Human Plasma
This protocol is adapted from validated methods for the quantification of 15-Hydroxy Lubiprostone in human plasma.[7]
1. Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a deuterated analog of 15-Hydroxy Lubiprostone).
-
Add 200 µL of 5% formic acid in water to acidify the sample.
2. Extraction:
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
3. Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Prostaglandin Metabolites from Plasma
This protocol is a general procedure based on methods developed for the extraction of prostaglandins from biological matrices, which can be optimized for 15-Hydroxy Lubiprostone.[2]
1. Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
2. Sample Loading:
-
Pre-treat 500 µL of plasma with 500 µL of 2% formic acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
3. Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a less polar solvent like hexane can be performed to remove non-polar interferences.
4. Elution:
-
Elute the analyte with 1 mL of a suitable organic solvent, such as methyl formate or a mixture of methanol and acetonitrile.
5. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Conceptual Supercritical Fluid Extraction (SFE) Protocol
1. Sample Preparation:
-
Lyophilize the plasma sample to remove water, which can interfere with the extraction.
-
Mix the dried sample with a dispersing agent (e.g., diatomaceous earth) to increase the surface area for extraction.
2. SFE System Parameters:
-
Supercritical Fluid: Carbon dioxide.
-
Co-solvent: A small percentage of methanol or ethanol to increase the polarity of the fluid and enhance the extraction of the moderately polar 15-Hydroxy Lubiprostone.
-
Temperature and Pressure: These parameters would need to be optimized to achieve the best selectivity and recovery. A typical starting point could be in the range of 40-60°C and 100-300 bar.
3. Extraction and Collection:
-
The supercritical fluid with the co-solvent passes through the extraction vessel containing the sample.
-
The extracted analyte is then separated from the supercritical fluid by depressurization in a collection vial.
-
The CO2 can be recycled.
4. Reconstitution:
-
The collected extract is dissolved in a suitable solvent for analysis.
Visualization of Experimental Workflow
To further clarify the procedural steps, the following diagrams illustrate the workflows for LLE and SPE.
Caption: Liquid-Liquid Extraction (LLE) workflow for 15-Hydroxy Lubiprostone.
Caption: Solid-Phase Extraction (SPE) workflow for prostaglandin metabolites.
Conclusion
The choice of extraction method for 15-Hydroxy Lubiprostone is a critical decision that impacts the quality and efficiency of the entire analytical workflow.
-
Liquid-Liquid Extraction is a well-established and cost-effective method, but it can be less selective and more labor-intensive, with a higher environmental footprint.
-
Solid-Phase Extraction offers a more automated, high-throughput, and selective alternative with reduced solvent consumption, making it suitable for large-scale studies, albeit at a higher cost per sample.
-
Supercritical Fluid Extraction represents a promising green technology with high selectivity and efficiency. However, the high initial equipment cost may be a limiting factor for some laboratories.
For routine bioanalysis of 15-Hydroxy Lubiprostone, SPE appears to offer the best balance of recovery, purity, and throughput. However, for specific applications, the simplicity and low cost of LLE or the environmental benefits and selectivity of SFE may be more compelling. It is imperative that any chosen method be thoroughly validated for the specific matrix and analytical conditions to ensure accurate and reliable results in the quantification of 15-Hydroxy Lubiprostone.
References
- 1. lcms.cz [lcms.cz]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput micro solid-phase extraction method coupled with ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry for rapid identification and quantification of phenolic metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of prostaglandins in aqueous solutions by supercritical fluid extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Precision: A Comparative Guide to the Quantification of 15-Hydroxy Lubiprostone
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, this guide offers an objective comparison of methodologies for the quantification of 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone. We delve into the critical aspects of inter-day and intra-day variability, providing supporting experimental data and detailed protocols to inform your analytical strategy.
Lubiprostone, a locally acting chloride channel activator, has low systemic bioavailability, making its direct quantification challenging. Consequently, its major and active metabolite, 15-Hydroxy Lubiprostone, serves as the key analyte for pharmacokinetic and bioequivalence studies.[1][2][3][4] The low dosage of Lubiprostone administered to patients results in picogram-level concentrations of this metabolite in plasma, demanding highly sensitive and robust analytical methods.
Comparative Analysis of Analytical Method Performance
The current gold standard for the quantification of 15-Hydroxy Lubiprostone is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers the requisite sensitivity and selectivity to accurately measure the low circulating concentrations of the analyte in complex biological matrices like human plasma. The data presented below summarizes the performance of a validated LC-MS/MS method, highlighting its precision and accuracy, which are direct indicators of inter-day and intra-day variability.
| Quality Control Sample | Concentration (pg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ QC | 1.0428 | 17.1 | 101.1 | Not Explicitly Stated | Not Explicitly Stated |
| LQC | 2.8057 | 10.6 | 93.6 | Not Explicitly Stated | Not Explicitly Stated |
| LMQC | 40.3883 | 6.3 | 101.6 | Not Explicitly Stated | Not Explicitly Stated |
| MQC | 139.1158 | 6.3 | 98.0 | Not Explicitly Stated | Not Explicitly Stated |
| HQC | 238.1477 | 5.7 | 100.7 | Not Explicitly Stated | Not Explicitly Stated |
| DQC (1/5) | 837.2842 | 5.5 | 93.2 | Not Explicitly Stated | Not Explicitly Stated |
Data adapted from a study by Lambda Therapeutic Research. While the source provides global statistics for three precision and accuracy runs, it does not differentiate between inter-day and intra-day results. The presented precision and accuracy data from multiple QC runs inherently encompass both types of variability.
The low coefficient of variation (%CV) across a wide range of concentrations demonstrates the high reproducibility of the LC-MS/MS method. The accuracy, close to 100%, indicates the method's ability to provide true and reliable measurements. The challenges in developing such a method are significant, stemming from the need to detect low picogram levels and potential interference from endogenous prostaglandins with similar structures.
Currently, there are no widely published alternative methods that offer a direct comparison in terms of performance for the quantification of 15-Hydroxy Lubiprostone in biological matrices. The high sensitivity required for pharmacokinetic studies makes LC-MS/MS the most suitable and, therefore, the most commonly validated and published technique. Other methods, such as standard HPLC with UV detection, would lack the necessary sensitivity for this specific application.[5][6]
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and validating analytical methods. Below is a representative protocol for the quantification of 15-Hydroxy Lubiprostone in human plasma using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Transfer a precise volume of human plasma sample into a clean polypropylene tube.
-
Internal Standard Addition: Add a specific amount of a suitable internal standard (e.g., a deuterated analog of 15-Hydroxy Lubiprostone) to each sample, calibrator, and quality control sample.
-
Extraction: Add an appropriate organic solvent (e.g., methyl tert-butyl ether) to the plasma sample.
-
Vortexing: Vortex the mixture for a set period to ensure thorough mixing and facilitate the extraction of the analyte and internal standard from the plasma into the organic layer.
-
Centrifugation: Centrifuge the samples to achieve complete separation of the aqueous and organic layers.
-
Freezing and Transfer: Freeze the aqueous layer in a dry ice/methanol bath and transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A high-resolution column, such as a C18 reversed-phase column.
-
Mobile Phase: A gradient of two or more solvents (e.g., an aqueous solution with a small amount of acid and an organic solvent like acetonitrile or methanol) is typically used to achieve optimal separation.
-
Flow Rate: A constant flow rate is maintained throughout the analytical run.
-
Column Temperature: The column is maintained at a specific temperature to ensure reproducible chromatography.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of Lubiprostone.
Caption: Experimental workflow for 15-Hydroxy Lubiprostone quantification.
Caption: Simplified signaling pathway of Lubiprostone.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] DEVELOPMENT AND VALIDATION OF A NOVEL RP-HPLC METHOD FOR RESIDUE ANALYSIS OF LUBIPROSTONE ON THE SURFACE MANUFACTURING EQUIPMENT | Semantic Scholar [semanticscholar.org]
- 6. ijirt.org [ijirt.org]
Stability testing of 15-Hydroxy Lubiprostone-d7 in stock solutions and biological matrices.
For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards is paramount for accurate and reliable bioanalytical data. This guide provides a comprehensive overview of the stability of 15-Hydroxy Lubiprostone-d7, a critical internal standard for the quantification of the active metabolite of Lubiprostone. Due to the limited availability of public data on this specific deuterated compound, this guide offers a comparative analysis with related prostaglandin compounds and outlines robust experimental protocols for in-house stability validation.
15-Hydroxy Lubiprostone is the primary active metabolite of Lubiprostone, a medication used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation. Consequently, regulatory bodies like the FDA recommend monitoring 15-Hydroxy Lubiprostone in plasma as an indicator for bioequivalence studies. To ensure the accuracy of these measurements, a stable, deuterated internal standard, this compound, is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] The stability of this internal standard in both stock solutions and biological matrices is a critical parameter that directly impacts the integrity of pharmacokinetic and other quantitative analyses.
While specific quantitative stability data for this compound is not extensively published, the validation of bioanalytical methods for its non-deuterated counterpart confirms that stability assessments are a standard and required practice. These assessments typically include benchtop, freeze-thaw, and long-term stability evaluations in human plasma. This guide provides a framework for understanding and evaluating the stability of this compound, drawing comparisons with other prostaglandin analogs.
Comparative Stability Insights
Although direct stability data for this compound is scarce, data from related prostaglandin compounds can offer valuable insights. The stability of these compounds is influenced by factors such as temperature, pH, and the matrix in which they are stored.
Table 1: Comparative Stability Data for Prostaglandin Analogs
| Compound/Product | Matrix/Solvent | Storage Condition | Duration | Stability Outcome |
| Prostaglandin E1 | 10% Dextrose Solution | 30°C | 48 hours | ≥90.0% of initial concentration retained |
| Deuterated Primary Prostaglandin Metabolite Mix | Ethanol Solution | -20°C | ≥ 5 years | Manufacturer-stated stability |
| 15-Hydroxy Lubiprostone | Human Plasma | Room Temperature | 16 hours | Stable (as per method validation statement) |
| 15-Hydroxy Lubiprostone | Human Plasma | 5 Freeze-Thaw Cycles | - | Stable (as per method validation statement) |
| 15-Hydroxy Lubiprostone | Human Plasma | -70°C ± 10°C | 13 days | Stable (as per method validation statement) |
Note: Specific quantitative data for this compound stability is not publicly available. The information for 15-Hydroxy Lubiprostone is based on statements from a validated bioanalytical method, which did not provide the numerical results.
Experimental Protocols for Stability Assessment
To ensure the reliability of this compound as an internal standard, a thorough stability assessment should be conducted. The following experimental protocols are based on FDA guidelines for bioanalytical method validation.[2]
Stock Solution Stability
The stability of this compound in its stock solvent (e.g., DMSO, ethanol) should be evaluated under various storage conditions.
Protocol:
-
Prepare a stock solution of this compound at a known concentration.
-
Aliquot the stock solution into multiple vials.
-
Store the aliquots at different temperatures (e.g., room temperature, 2-8°C, and -20°C).
-
At specified time points (e.g., 0, 24, 48 hours for room temperature; 0, 7, 14, 30 days for refrigerated and frozen conditions), analyze the concentration of this compound using a validated LC-MS/MS method.
-
Compare the measured concentrations to the initial concentration (time 0). The solution is considered stable if the mean concentration is within ±15% of the nominal concentration.[3]
Biological Matrix Stability
The stability of this compound should be assessed in the same biological matrices as the study samples (e.g., human plasma).
1. Freeze-Thaw Stability:
-
Objective: To determine the stability of the analyte after repeated freezing and thawing cycles.
-
Protocol:
-
Spike a known concentration of this compound into the biological matrix.
-
Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, samples are frozen at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thawed completely at room temperature.
-
After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared samples.
-
2. Short-Term (Benchtop) Stability:
-
Objective: To assess the stability of the analyte in the matrix at room temperature for a duration that reflects the sample handling and processing time.
-
Protocol:
-
Spike the biological matrix with this compound.
-
Keep the samples at room temperature for a specified period (e.g., 4, 8, 16, or 24 hours).
-
Analyze the samples and compare the concentrations to those of freshly prepared samples.
-
3. Long-Term Stability:
-
Objective: To evaluate the stability of the analyte in the matrix for the expected duration of sample storage.
-
Protocol:
-
Spike the biological matrix with this compound.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the concentrations to those of freshly prepared samples.
-
Table 2: Acceptance Criteria for Stability Studies (based on FDA Guidance)
| Stability Test | Acceptance Criteria |
| Stock Solution Stability | Mean concentration at each time point should be within ±15% of the nominal concentration.[3] |
| Freeze-Thaw Stability | Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[3] |
| Short-Term (Benchtop) Stability | Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[3] |
| Long-Term Stability | Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[3] |
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the signaling pathway of Lubiprostone and a typical workflow for stability testing.
References
Justification for the selection of 15-Hydroxy Lubiprostone-d7 as an internal standard in a regulatory submission.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Internal Standard Selection in the Bioanalysis of 15-Hydroxy Lubiprostone
In the bioanalysis of Lubiprostone, the quantification of its major active metabolite, 15-Hydroxy Lubiprostone, is paramount for pharmacokinetic assessments due to the parent drug's low systemic exposure. The choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness, and is a key point of scrutiny in regulatory submissions to bodies such as the FDA and EMA. This guide provides a comprehensive justification for the selection of a stable isotope-labeled (SIL) internal standard, specifically 15-Hydroxy Lubiprostone-d7, by comparing its theoretical advantages and expected performance against a structural analog internal standard, Indapamide, which has been utilized in published bioanalytical methods.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory guidelines from the FDA and EMA emphasize the importance of using an internal standard that closely mimics the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. A stable isotope-labeled internal standard is considered the "gold standard" as it is chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures that any variability encountered during sample processing, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, affects both the analyte and the internal standard to the same degree. The use of a SIL-IS, therefore, provides the most accurate and precise quantification.
Head-to-Head Comparison: this compound vs. a Structural Analog
To illustrate the superiority of a SIL-IS, this guide compares the expected performance of this compound with a documented structural analog IS, Indapamide.
| Feature | This compound (SIL-IS) | Indapamide (Structural Analog IS) | Justification for Superiority of SIL-IS |
| Structural & Physicochemical Properties | Identical to the analyte, with deuterium atoms replacing hydrogen atoms. | Different chemical structure, belonging to a different drug class (diuretic). | The SIL-IS will have virtually identical extraction recovery, chromatographic retention time, and ionization efficiency to the analyte, providing superior compensation for analytical variability. |
| Chromatographic Behavior | Co-elutes with the analyte, ensuring simultaneous exposure to matrix effects at the point of ionization. | Elutes at a different retention time than the analyte. | Co-elution is critical for effectively compensating for matrix effects that can vary across the chromatographic run. |
| Mass Spectrometric Detection | Different mass-to-charge ratio (m/z) from the analyte, allowing for simultaneous and specific detection without cross-talk. | Different m/z from the analyte. | Both are distinguishable by the mass spectrometer. |
| Compensation for Matrix Effects | High. Its identical chemical nature ensures it experiences the same ion suppression or enhancement as the analyte. | Moderate to Low. Differences in chemical properties can lead to differential matrix effects, compromising accuracy. | SIL-IS provides the most reliable correction for the unpredictable nature of matrix effects in biological samples. |
| Compensation for Extraction Variability | High. Identical solubility and partitioning behavior ensure it tracks the analyte's recovery throughout the sample preparation process. | Moderate. Differences in physicochemical properties can lead to different extraction efficiencies compared to the analyte. | The SIL-IS more accurately reflects the true recovery of the analyte from the biological matrix. |
| Regulatory Acceptance | Highly preferred by regulatory agencies (FDA, EMA) for bioanalytical method validation. | Acceptable, but requires more extensive validation to demonstrate its suitability and may face greater scrutiny. | The use of a SIL-IS is considered best practice and is more likely to lead to a smoother regulatory review process. |
Experimental Protocols: A Tale of Two Standards
The following sections detail the experimental protocols for the quantification of 15-Hydroxy Lubiprostone, highlighting the key differences when using a SIL-IS versus a structural analog.
Method 1: Bioanalytical Method Using a Structural Analog Internal Standard (Indapamide)
This method is based on a published study by Li et al. (2022) in Xenobiotica.
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (Indapamide in methanol).
-
Add 50 µL of 2% formic acid in water and vortex for 30 seconds.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, followed by vortexing for 3 minutes and centrifugation at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
LC System: Shimadzu LC-30AD HPLC system
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 30 1.0 30 3.0 90 4.0 90 4.1 30 | 5.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: AB SCIEX Triple Quad 6500
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-Hydroxy Lubiprostone: m/z 391.2 → 313.2
-
Indapamide (IS): m/z 364.0 → 189.0
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 55 psi
-
Method 2: Proposed Bioanalytical Method Using this compound (SIL-IS)
This proposed protocol is based on the principles of using a SIL-IS and is optimized for robustness and regulatory compliance.
Sample Preparation:
The sample preparation would follow a similar liquid-liquid extraction protocol as Method 1. The key difference is the use of this compound as the internal standard.
Chromatographic Conditions:
The chromatographic conditions would be optimized to ensure baseline separation of 15-Hydroxy Lubiprostone from any potential interferences. A gradient similar to Method 1 would be a suitable starting point, with fine-tuning to achieve optimal peak shape and resolution. The co-elution of the analyte and the SIL-IS is expected and desired.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A high-sensitivity triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-Hydroxy Lubiprostone: m/z 391.2 → 313.2
-
This compound (IS): m/z 398.2 → 320.2 (hypothetical, assuming 7 deuterium atoms and a similar fragmentation pattern)
-
-
Key MS Parameters: The parameters would be optimized for the specific instrument but would be similar to those in Method 1.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the logical flow of internal standard selection and the experimental workflow.
Conclusion and Recommendation
The selection of this compound as an internal standard for the quantification of 15-Hydroxy Lubiprostone in a regulatory submission is unequivocally justified. Its use aligns with the recommendations of regulatory agencies and represents the best scientific practice for ensuring the accuracy and reliability of bioanalytical data. While a structural analog like Indapamide can be used, it introduces a higher level of risk and requires more extensive validation to prove its suitability. The co-eluting nature and identical physicochemical properties of a SIL-IS provide superior compensation for analytical variability, particularly for challenging low-level quantifications in complex biological matrices. For a robust and defensible bioanalytical method intended for regulatory submission, this compound is the demonstrably superior choice.
Safety Operating Guide
Navigating the Disposal of 15-Hydroxy Lubiprostone-d7: A Guide to Safe and Compliant Practices
For Immediate Release
[City, State] – Researchers and laboratory personnel handling 15-Hydroxy Lubiprostone-d7 are advised to follow stringent disposal procedures rooted in established best practices for hazardous and pharmaceutical waste management. While a specific Safety Data Sheet (SDS) for this deuterated metabolite is not publicly available, a comprehensive approach based on the known properties of its parent compound, Lubiprostone, and general chemical safety guidelines is essential for ensuring a safe and compliant laboratory environment.
Disclaimer: The following information is based on general best practices for chemical and pharmaceutical waste disposal. No specific Safety Data Sheet (SDS) for this compound was found. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the manufacturer for definitive guidance.
Essential Disposal Procedures
The proper disposal of this compound, as with any chemical waste, is a critical component of laboratory safety and environmental responsibility. The following step-by-step guide provides a framework for its management as a hazardous chemical waste.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to its nature as a deuterated organic compound and its ultimate pharmaceutical application, it should not be disposed of down the drain or in regular trash.
-
Consult your institution's EHS department for specific waste classification codes that may apply.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container. The container material should be compatible with the chemical.
-
The original manufacturer's container, if in good condition, is often a suitable choice for the waste.
-
Never mix this compound waste with other incompatible waste streams.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
Indicate the primary hazards associated with the compound. Based on the SDS for Lubiprostone, this may include "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation".[1]
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.
-
The SAA should be in a well-ventilated area, away from ignition sources, and incompatible materials.
-
Ensure the container is kept closed except when adding waste.
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, submit a hazardous waste pickup request to your EHS department.
-
Do not attempt to dispose of the chemical waste through any other means.
Safety and Handling Precautions
Proper personal protective equipment (PPE) and safe handling practices are paramount when working with and disposing of this compound.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. |
| Engineering Controls | Handle the compound in a well-ventilated area, preferably within a chemical fume hood. |
| Handling Practices | Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Spill Response | In case of a spill, follow your laboratory's established spill cleanup procedures for hazardous chemicals. Immediately notify your EHS department. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 15-Hydroxy Lubiprostone-d7
This guide provides crucial safety and logistical information for the handling and disposal of 15-Hydroxy Lubiprostone-d7 in a laboratory setting. The following procedures are based on available safety data for the parent compound, Lubiprostone, and general best practices for handling potent pharmaceutical compounds and their deuterated analogs. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing.
Hazard Identification and Risk Assessment
This compound is a deuterated analog of a metabolite of Lubiprostone, a prostaglandin E1 derivative. While specific toxicity data for the d7-metabolite is not available, it should be handled with the same precautions as the parent compound. Based on the SDS for Lubiprostone, the primary hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[1]
As a deuterated compound, the biological effects may differ slightly from the non-deuterated form, warranting a cautious approach.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves is recommended.[3][4] Change gloves immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are required at a minimum.[3] A face shield should be worn in addition to safety glasses when there is a risk of splashing. |
| Respiratory Protection | For handling powders outside of a contained environment, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation.[5] |
| Body Protection | A lab coat is required. For larger quantities or when there is a significant risk of contamination, a disposable, low-permeability gown should be worn.[4] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls:
-
Ventilation: All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.
3.2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container.
-
Keep in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3.3. Weighing and Solution Preparation:
-
Don all required PPE before entering the designated handling area.
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Use a dedicated, clean set of spatulas and weighing papers.
-
To avoid generating dust, handle the solid material gently.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Cap the solution container tightly and label it clearly with the compound name, concentration, solvent, date, and appropriate hazard symbols.
3.4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, gently cover with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Clean the spill area with a suitable detergent and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation:
-
Solid Waste: This includes unused compound, contaminated weighing papers, gloves, wipes, and other disposable lab supplies. Place these in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
4.2. Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name ("this compound Waste") and associated hazards.
-
Store waste containers in a designated, secure secondary containment area while awaiting pickup.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow Diagrams
Caption: Workflow for handling, disposal, and emergency response for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ehs.gatech.edu [ehs.gatech.edu]
- 4. osha.gov [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. 15-Hydroxy Lubiprostone Safety Data Sheets(SDS) lookchem [lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
